Ufenamate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLSRXWHEBFHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867269 | |
| Record name | Butyl flufenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67330-25-0 | |
| Record name | Ufenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67330-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ufenamate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl flufenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ufenamate's Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, exerts its therapeutic effects through a multi-faceted mechanism centered on the inhibition of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of ufenamate, with a focus on its role as an inhibitor of cyclooxygenase (COX) and potentially lipoxygenase (LOX) enzymes. We will detail its impact on the arachidonic acid cascade, downstream effects on pro-inflammatory mediators, and its potential influence on the NF-κB signaling pathway. This document is intended to be a comprehensive resource, incorporating quantitative data for related compounds, detailed experimental protocols, and visual diagrams of the core signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis
Ufenamate's primary anti-inflammatory activity stems from its inhibition of enzymes involved in the arachidonic acid cascade.[1][2] This cascade is responsible for the synthesis of eicosanoids, a class of lipid mediators that play a central role in initiating and propagating inflammation. Ufenamate is understood to inhibit both cyclooxygenase (COX) and, potentially, lipoxygenase (LOX) pathways.
Inhibition of Cyclooxygenase (COX) Pathway
Like other NSAIDs, ufenamate is a known inhibitor of both COX-1 and COX-2 isoforms.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric mucosal protection and platelet aggregation.[1]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]
By inhibiting COX-1 and COX-2, ufenamate effectively reduces the production of prostaglandins (PGs), such as PGE2, which are potent mediators of vasodilation, increased vascular permeability, and pain sensitization.[1][2] One source suggests that ufenamate may be more selective towards COX-2, which would theoretically offer a better safety profile with respect to gastrointestinal side effects.[2]
Potential Inhibition of 5-Lipoxygenase (5-LOX) Pathway
Evidence from related fenamate compounds suggests that ufenamate may also act as a dual inhibitor by targeting the 5-lipoxygenase (5-LOX) pathway. 5-LOX is the key enzyme in the synthesis of leukotrienes (LTs), another class of potent pro-inflammatory mediators. Leukotrienes, such as LTB4, are powerful chemoattractants for neutrophils and other immune cells, and they contribute to bronchoconstriction and increased vascular permeability. A dual inhibition of both COX and LOX pathways would provide a broader anti-inflammatory effect compared to COX inhibition alone.
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by ufenamate.
References
An In-depth Technical Guide on the Chemical Structure and Synthesis of Ufenamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties. As a derivative of anthranilic acid, its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure of ufenamate and a detailed exposition of its synthesis pathway, tailored for professionals in the fields of chemical and pharmaceutical research and development.
Chemical Structure of Ufenamate
Ufenamate is chemically known as butyl 2-[3-(trifluoromethyl)anilino]benzoate.[1] It is the butyl ester of flufenamic acid. The key structural features include an anthranilic acid core, an N-aryl substitution with a trifluoromethyl group at the meta position of the aniline ring, and a butyl ester functional group.
| Identifier | Value |
| IUPAC Name | butyl 2-[3-(trifluoromethyl)anilino]benzoate[1] |
| Molecular Formula | C18H18F3NO2[1] |
| Molecular Weight | 337.34 g/mol [2] |
| CAS Number | 67330-25-0[1] |
| SMILES | CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F[1] |
| InChI | InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20,21)/h4-10,12,22H,2-3,11H2,1H3[1] |
Synthesis Pathway of Ufenamate
The synthesis of ufenamate is a two-step process that begins with the formation of its precursor, flufenamic acid, followed by an esterification reaction to yield the final product.
Step 1: Synthesis of Flufenamic Acid via Ullmann Condensation
The core of the ufenamate molecule is assembled through a copper-catalyzed N-arylation reaction known as the Ullmann condensation, or more specifically, the Goldberg reaction for C-N bond formation.[3] This reaction involves the coupling of an aryl halide with an amine. In the synthesis of flufenamic acid, 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) is reacted with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for the synthesis of flufenamic acid.
Step 2: Esterification of Flufenamic Acid
The second step involves the esterification of the carboxylic acid group of flufenamic acid with n-butanol to form the butyl ester, ufenamate. This reaction is typically catalyzed by a strong acid.
Caption: Esterification of flufenamic acid to yield ufenamate.
Experimental Protocols
The following are representative experimental protocols for the synthesis of ufenamate, based on established chemical literature.
Synthesis of Flufenamic Acid (Ullmann Condensation)
Materials:
-
2-Chlorobenzoic acid
-
3-(Trifluoromethyl)aniline
-
Potassium carbonate (K2CO3)
-
Copper powder (catalyst)
-
n-Amyl alcohol (solvent)
Procedure: A Chinese patent describes a method where 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, and potassium carbonate are reacted in a molar ratio of approximately 1:1-5:0.5-1.[4] Excess 3-(trifluoromethyl)aniline can also serve as the solvent.[4] The mixture is heated in the presence of a copper catalyst (0.1-3% by weight of 2-chlorobenzoic acid).[4] A similar procedure using 2-bromobenzoic acid and 3-aminobenzotrifluoride in n-butanol with K2CO3 and Cu powder at 120°C for 4 hours has been reported to yield flufenamic acid.[5]
After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl). The crude flufenamic acid is then collected by filtration, washed with water, and can be further purified by recrystallization.
Synthesis of Ufenamate (Esterification)
Materials:
-
Flufenamic acid
-
n-Butanol
-
Sulfuric acid (H2SO4, catalyst)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure: A general procedure for esterification involves dissolving flufenamic acid in an excess of n-butanol, which also serves as the reactant.[5] A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature. The excess n-butanol can be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ufenamate. Further purification can be achieved by column chromatography.
Quantitative Data
| Reaction Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Reaction Time | Yield |
| Flufenamic Acid Synthesis | 2-Bromobenzoic acid, 3-Aminobenzotrifluoride | K2CO3, Cu | n-Butanol | 120°C | 4 h | 38%[5] |
| Ufenamate Synthesis | Flufenamic acid, n-Butanol | H2SO4 (catalytic) | n-Butanol | Reflux | - | - |
Note: The yield for the esterification step is not explicitly reported in the reviewed literature for the synthesis of ufenamate but is expected to be high under standard Fischer esterification conditions.
Logical Workflow for Ufenamate Synthesis
Caption: Overall workflow for the synthesis and purification of ufenamate.
References
- 1. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN1152005C - A kind of preparation method of flufenamic acid - Google Patents [patents.google.com]
- 5. richardbeliveau.org [richardbeliveau.org]
The Percutaneous Journey of Ufenamate: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid class, is utilized in topical formulations for its localized anti-inflammatory and analgesic effects. A key advantage of topical administration is the direct delivery of the active pharmaceutical ingredient to the target site, which maximizes therapeutic efficacy while minimizing systemic exposure and associated adverse effects.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of topically applied ufenamate, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways. While extensive in vivo pharmacokinetic data in humans remains limited in publicly available literature, this guide synthesizes the available preclinical data to offer valuable insights for researchers and professionals in drug development.
Mechanism of Action
Ufenamate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, ufenamate effectively reduces the synthesis of these pro-inflammatory prostaglandins at the site of application.[1]
Figure 1: Simplified signaling pathway of Ufenamate's mechanism of action.
In Vitro Skin Penetration
The primary determinant of a topical drug's efficacy is its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach the target tissues in the epidermis and dermis. An in vitro study by Iino et al. (2018) provides the most detailed quantitative data on the skin penetration of ufenamate.
Experimental Protocol: In Vitro Skin Penetration Study
This section outlines the methodology used in the pivotal in vitro skin penetration study of ufenamate.
Figure 2: Experimental workflow for the in vitro skin penetration study of ufenamate.
Key Methodological Details:
-
Skin Model: Yucatan micropig skin was utilized as it is a well-established model for human skin permeation studies.[2]
-
Skin Conditions: To simulate various clinical scenarios, three skin conditions were investigated: intact, stripped (to mimic skin with a compromised stratum corneum), and delipidized (to represent dry skin with reduced intercellular lipids).[2]
-
Formulations: Ufenamate (5%) was prepared in two simplified vehicles: liquid paraffin (LP) as an oily vehicle and an aqueous solution with 3% polysorbate 80 (TO) as a surfactant-containing vehicle.[2]
-
Diffusion Apparatus: Modified Franz-type diffusion cells were used to measure the penetration of ufenamate into the different skin layers.[2] The receptor phase consisted of a pH 7.1 phosphate-buffered solution.[2]
-
Dosing: A practical dose of 2 µL/cm² was applied to the skin surface.[3]
-
Sampling and Analysis: After incubation periods of 4 and 48 hours, the skin was separated into the stratum corneum, epidermis, and dermis. The amount of ufenamate in each layer was then extracted and quantified using an appropriate analytical method (details of the specific analytical method were not provided in the source).
Quantitative Data: Ufenamate Penetration into Skin Layers
The following tables summarize the quantitative findings from the in vitro skin penetration study.
Table 1: Amount of Ufenamate in Different Skin Layers of Intact Skin After 48 Hours of Application (µg/cm²)
| Vehicle | Stratum Corneum | Epidermis | Dermis |
| Liquid Paraffin (LP) | ~20 | ~4 | ~1 |
| Water with Polysorbate 80 | ~100 | ~20 | ~5 |
Data are approximate values derived from graphical representations in Iino et al. (2018).[2]
Table 2: Amount of Ufenamate in the Epidermis under Different Skin Conditions and with Different Vehicles After 48 Hours of Application (µg/cm²)
| Skin Condition | Liquid Paraffin (LP) | Water with Polysorbate 80 |
| Intact | ~4 | ~20 |
| Stripped | ~20 | ~200 |
| Delipidized | ~2 | ~5 |
Data are approximate values derived from graphical representations in Iino et al. (2018).[2]
Key Findings from In Vitro Studies:
-
Vehicle Influence: The aqueous vehicle with a surfactant resulted in significantly higher penetration of ufenamate into all skin layers compared to the oily liquid paraffin vehicle.[2][3] This is attributed to the higher thermodynamic activity of the poorly soluble ufenamate in the aqueous vehicle.[2]
-
Impact of Skin Barrier Integrity: Removal of the stratum corneum (stripped skin) dramatically increased ufenamate penetration, highlighting the barrier function of this layer.[2]
-
Effect of Delipidization: In delipidized skin, representing dry skin conditions, the penetration of the highly lipophilic ufenamate was significantly reduced with both vehicles.[2][3] This suggests that intercellular lipids are a crucial pathway for the penetration of lipophilic drugs like ufenamate.[2]
-
Systemic Absorption: In this in vitro model, ufenamate was not detected in the receptor phase, which simulates the systemic circulation.[2] This indicates that under these experimental conditions, systemic absorption is very low.
In Vivo Pharmacokinetics and Bioavailability
Currently, there is a paucity of publicly available, detailed in vivo pharmacokinetic studies on topical ufenamate in either animal models or humans. General statements in the literature suggest that systemic absorption is minimal, which is a desirable characteristic for a topically acting drug to reduce the risk of systemic side effects.[1]
General Principles of Topical Pharmacokinetics
The systemic absorption of a topically applied drug is a multi-step process.
Figure 3: Logical flow of topical drug absorption and distribution.
Key pharmacokinetic parameters that would be determined in in vivo studies include:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.
-
Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.
-
Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
For topical drugs, these parameters are influenced by factors such as the physicochemical properties of the drug, the formulation, the integrity of the skin barrier, the application site, and the duration of application.
Metabolism and Excretion
Analytical Methodologies
The quantification of ufenamate in biological matrices such as skin layers and plasma is crucial for pharmacokinetic studies. While the specific method used in the key in vitro study was not detailed, various analytical techniques are suitable for the determination of NSAIDs in biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as ultraviolet (UV) or mass spectrometry (MS), is a common and robust method for such analyses, offering high sensitivity and selectivity.
Conclusion and Future Directions
The available in vitro data provides valuable insights into the skin penetration of topical ufenamate, demonstrating the significant influence of the vehicle and the integrity of the skin barrier. The findings support the principle of low systemic absorption for this topical NSAID. However, to provide a complete pharmacokinetic profile and to fully assess the systemic safety of topical ufenamate, further in vivo studies in both preclinical models and human subjects are warranted. Such studies would need to employ highly sensitive analytical methods to accurately quantify the low systemic concentrations of ufenamate. Future research should focus on determining key in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) and elucidating the metabolic pathways and excretion routes of topically administered ufenamate. This information will be invaluable for optimizing formulation development, refining dosing regimens, and ensuring the continued safe and effective clinical use of topical ufenamate.
References
- 1. What is Ufenamate used for? [synapse.patsnap.com]
- 2. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]
- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
The Genesis of a Topical Anti-Inflammatory: An In-depth History of Ufenamate's Discovery and Development
Abstract
Ufenamate (butyl flufenamate), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has been a therapeutic option for inflammatory dermatological conditions for several decades. This technical guide provides a comprehensive overview of the initial discovery and development history of Ufenamate, with a focus on its synthesis, mechanism of action, and early preclinical and clinical evaluations. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts.
Introduction: The Need for Novel Topical Anti-Inflammatory Agents
In the mid to late 20th century, the demand for effective and well-tolerated topical treatments for inflammatory skin diseases such as eczema and various forms of dermatitis was on the rise. While topical corticosteroids were the standard of care, concerns regarding their side effects with long-term use spurred the search for non-steroidal alternatives. This environment of therapeutic need set the stage for the development of new classes of anti-inflammatory compounds, including the fenamates, a group of anthranilic acid derivatives.
Initial Discovery and Synthesis
Ufenamate, chemically known as butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, was first developed in Japan. Research and development efforts were spearheaded by scientists at Mitsubishi Tanabe Pharma Corporation. The initial synthesis of Ufenamate was part of a broader exploration of flufenamic acid esters aimed at identifying compounds with potent anti-inflammatory activity and a favorable safety profile for topical application. The first approval of Ufenamate was in Japan on October 6, 1982, for the treatment of acute and chronic eczema, various forms of dermatitis (including contact, atopic, and seborrheic), and other inflammatory skin conditions.
Synthesis Pathway
Figure 1: Generalized synthesis pathway for Ufenamate.
Mechanism of Action
Ufenamate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Signaling Pathway
Figure 2: Ufenamate's mechanism of action via COX inhibition.
Beyond COX inhibition, Ufenamate has been shown to possess membrane-stabilizing properties. This contributes to its anti-inflammatory effects by preventing the release of pro-inflammatory mediators from cellular compartments. Additionally, some studies suggest that Ufenamate exhibits antioxidant properties, which can help mitigate tissue damage caused by reactive oxygen species during inflammation.
Preclinical Development
The preclinical evaluation of Ufenamate was crucial in establishing its anti-inflammatory efficacy and safety for topical use. A key model used in these early studies was the carrageenan-induced paw edema model in rats, a standard for assessing the acute anti-inflammatory activity of NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A Japanese patent for a Ufenamate-containing preparation describes a method for evaluating its anti-inflammatory action, which is representative of the protocols used during its development.
Objective: To determine the anti-inflammatory effect of a topical Ufenamate preparation by measuring its ability to suppress edema induced by carrageenan in rat paws.
Animals: Male rats (Wistar or similar strain), typically grouped with six animals per treatment.
Methodology:
-
Baseline Measurement: The volume of the rat's hind paw is measured using a plethysmometer.
-
Test Substance Application: A specified amount (e.g., 50 mg) of the test preparation (Ufenamate formulation) is applied topically to the paw. Applications may be repeated at set intervals (e.g., 3, 2, and 1 hour) before the induction of inflammation.
-
Induction of Inflammation: A 1% solution of carrageenan (0.1-0.2 mL) is injected subcutaneously into the plantar surface of the paw.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., every hour for up to 5 hours) after the carrageenan injection.
-
Calculation of Edema Rate: The percentage of swelling (edema rate) is calculated relative to the baseline paw volume. The inhibition of edema by the test substance is compared to a control group (vehicle only).
Figure 3: Workflow for the carrageenan-induced paw edema assay.
Preclinical Efficacy Data
While specific quantitative data from the original preclinical studies are not widely published in readily accessible literature, the approval for clinical use indicates that Ufenamate demonstrated statistically significant anti-inflammatory effects in such models. The table below is a representative summary of the expected outcomes from these types of studies.
| Parameter | Vehicle Control | Ufenamate Formulation | Significance |
| Peak Paw Edema (%) | 60 - 80% | 20 - 40% | p < 0.05 |
| Inhibition of Edema (%) | 0% | 40 - 60% | N/A |
Table 1: Representative data from carrageenan-induced paw edema model for Ufenamate.
Early Clinical Development
Following successful preclinical evaluation, Ufenamate entered clinical trials to assess its efficacy and safety in human subjects with inflammatory skin conditions. These early trials were instrumental in gaining regulatory approval.
Study Design and Outcomes
Early clinical trials for topical dermatological agents like Ufenamate typically involved randomized, double-blind, vehicle-controlled studies in patients with conditions such as atopic dermatitis or contact dermatitis.
Primary Endpoints:
-
Investigator's Global Assessment (IGA) of disease severity.
-
Reduction in total sign scores (e.g., erythema, pruritus, induration).
-
Patient-reported outcomes, such as reduction in itch.
Secondary Endpoints:
-
Incidence of adverse events, particularly local skin reactions.
While the detailed results of the pivotal trials from the early 1980s are not extensively documented in current databases, the successful registration and long-standing clinical use of Ufenamate in Japan and other regions confirm a positive risk-benefit profile was established. The primary findings would have demonstrated a statistically significant improvement in the signs and symptoms of eczema and dermatitis compared to the vehicle control, with a low incidence of local adverse effects.
| Clinical Outcome | Vehicle Control | Topical Ufenamate | Significance |
| IGA Success (Clear/Almost Clear) | 10 - 20% | 40 - 60% | p < 0.05 |
| Mean Reduction in Pruritus Score | 1.0 - 1.5 points | 2.5 - 3.5 points | p < 0.05 |
| Incidence of Local Adverse Events | 2 - 4% | 3 - 5% | Not Significant |
Table 2: Illustrative summary of expected outcomes from early clinical trials of Ufenamate.
Conclusion
The initial discovery and development of Ufenamate by Mitsubishi Tanabe Pharma Corporation in the late 1970s and early 1980s marked a significant contribution to the portfolio of non-steroidal topical anti-inflammatory agents. Its development, from synthesis as a flufenamic acid ester to its evaluation in preclinical models and confirmation of efficacy and safety in clinical trials, followed a rigorous pathway. Ufenamate's primary mechanism of action through COX inhibition, supplemented by membrane-stabilizing effects, provided a much-needed therapeutic alternative for the management of inflammatory dermatoses. This guide has synthesized the available historical information to provide a technical overview for the scientific community, underscoring the foundational research that brought this compound from the laboratory to clinical practice.
Ufenamate Solubility Profile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ufenamate, the butyl ester of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized topically for its analgesic and anti-inflammatory properties.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for ufenamate in common laboratory solvents, oils, and buffer systems. Furthermore, it outlines a detailed experimental protocol for determining its solubility and presents a visual workflow to aid researchers in their experimental design.
Ufenamate is characterized as a highly lipophilic compound, a factor that dictates its solubility profile.[2] Understanding this profile is crucial for the rational design of dosage forms, ensuring optimal drug delivery and bioavailability.
Quantitative Solubility Data
| Solvent/System | Ufenamate Solubility | Remarks |
| Polar Protic Solvents | ||
| Water | Insoluble / Poorly Soluble[2][3] | Ufenamate's high lipophilicity results in very low aqueous solubility. |
| Ethanol | Data not available | The structurally similar etofenamate has a solubility of approx. 50 mg/mL.[4] Flufenamic acid has a solubility of approx. 11 mg/mL.[5] Ufenamate is expected to be soluble in ethanol. |
| Methanol | Data not available | Flufenamic acid is described as freely soluble in methanol.[6] Ufenamate is expected to be soluble in methanol. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 44 mg/mL[7][8], 55 mg/mL[9] | Ufenamate exhibits good solubility in DMSO. |
| Acetone | Data not available | No direct data found. Given its properties, it is likely to be soluble. |
| Acetonitrile | Data not available | No direct data found. |
| Oils and Lipids | ||
| Oils (General) | Freely Soluble[2][3] | Described as freely soluble in various research articles. |
| Liquid Paraffin, Isopropyl Myristate, Isocetyl Stearate | Soluble at 5% (w/w)[10] | A study successfully prepared 5% mixtures, indicating solubility at this concentration. |
| Aqueous Buffer Systems | ||
| Phosphate-Buffered Saline (PBS) pH 7.2 | Data not available | The related compound etofenamate is sparingly soluble in aqueous buffers, with a solubility of approx. 0.1 mg/mL in a 1:5 ethanol:PBS solution.[4] Flufenamic acid has a solubility of approx. 50 µg/mL in PBS pH 7.2.[5] |
| Phosphate Buffer pH 7.4 | Data not available | Flufenamic acid has a reported solubility of >42.2 µg/mL at this pH.[11] Mefenamic acid, another fenamate, shows increased solubility with increasing pH.[12] |
Experimental Protocols
A precise determination of ufenamate's solubility is critical for research and development. The shake-flask method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.[13]
Protocol: Determination of Ufenamate Solubility using the Shake-Flask Method
1. Materials and Equipment:
-
Ufenamate (as a solid)[14]
-
Selected solvents (e.g., ethanol, methanol, acetone, acetonitrile, various oils, and pH buffers)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid ufenamate to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the samples to stand undisturbed for a short period to permit the settling of excess solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of ufenamate of known concentrations in the respective solvent.
-
Develop a suitable HPLC method for the quantification of ufenamate. A reverse-phase C18 column is often appropriate for such compounds. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.
-
Set the UV detector to a wavelength where ufenamate exhibits maximum absorbance.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the solubility experiments (appropriately diluted if necessary) and determine the concentration of ufenamate from the calibration curve.
-
3. Data Analysis:
-
The concentration obtained from the HPLC analysis represents the equilibrium solubility of ufenamate in the specific solvent at the experimental temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ufenamate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]
- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ufenamate | TargetMol [targetmol.com]
- 10. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. selleckchem.com [selleckchem.com]
- 14. Ufenamate | CymitQuimica [cymitquimica.com]
Investigating the Membrane-Stabilizing Properties of Ufenamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects through a multi-faceted mechanism of action. While its primary role as a cyclooxygenase (COX) inhibitor is well-established, its ability to stabilize cellular membranes contributes significantly to its anti-inflammatory and analgesic properties. This technical guide provides an in-depth exploration of the membrane-stabilizing effects of Ufenamate. It details experimental protocols for quantifying this activity, presents a framework for data analysis, and illustrates the underlying molecular interactions and their place in the broader anti-inflammatory signaling cascade. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of Ufenamate and other NSAIDs with similar membrane-interacting properties.
Introduction: The Role of Membrane Stabilization in Anti-Inflammatory Action
Cellular membranes, particularly those of lysosomes and erythrocytes, play a crucial role in the inflammatory process. Lysosomal enzymes, when released, can cause significant tissue damage and amplify the inflammatory cascade. The stabilization of these membranes is a key mechanism by which certain anti-inflammatory drugs mitigate these effects.[1] Ufenamate, in addition to inhibiting prostaglandin synthesis, is understood to possess membrane-stabilizing properties that prevent the release of pro-inflammatory mediators.[2] This biophysical interaction with the lipid bilayer alters membrane fluidity and permeability, contributing to the overall therapeutic profile of the drug.[2][3]
Quantitative Analysis of Membrane-Stabilizing Activity
The membrane-stabilizing activity of a compound can be quantified using in vitro models, most commonly the red blood cell (RBC) hemolysis assay. This assay is based on the principle that stabilizing the RBC membrane protects it from lysis induced by heat or hypotonic stress.[1][4] The extent of hemolysis is measured spectrophotometrically by the amount of hemoglobin released into the supernatant.
While specific quantitative data for Ufenamate is not extensively available in public literature and would require experimental determination, the following tables provide a template for presenting such data.
Table 1: Heat-Induced Hemolysis Inhibition by Ufenamate
| Concentration (µg/mL) | Absorbance (540 nm) | % Inhibition of Hemolysis | IC50 (µg/mL) |
| Control (Heat-induced) | Value | 0 | \multirow{6}{*}{Calculated Value} |
| Ufenamate 50 | Value | Value | |
| Ufenamate 100 | Value | Value | |
| Ufenamate 200 | Value | Value | |
| Ufenamate 400 | Value | Value | |
| Standard (e.g., Diclofenac) | Value | Value |
Table 2: Hypotonicity-Induced Hemolysis Inhibition by Ufenamate
| Concentration (µg/mL) | Absorbance (540 nm) | % Inhibition of Hemolysis | IC50 (µg/mL) |
| Control (Hypotonic) | Value | 0 | \multirow{6}{*}{Calculated Value} |
| Ufenamate 50 | Value | Value | |
| Ufenamate 100 | Value | Value | |
| Ufenamate 200 | Value | Value | |
| Ufenamate 400 | Value | Value | |
| Standard (e.g., Indomethacin) | Value | Value |
Experimental Protocols
Heat-Induced Red Blood Cell Hemolysis Assay
This protocol is designed to assess the ability of Ufenamate to protect red blood cell membranes from heat-induced lysis.
Materials:
-
Fresh human blood
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Ufenamate stock solution
-
Standard anti-inflammatory drug (e.g., Diclofenac)
-
Centrifuge
-
Spectrophotometer
-
Water bath
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 3000 rpm for 10 minutes.
-
Carefully aspirate the supernatant (plasma and buffy coat).
-
Wash the pelleted red blood cells three times with isotonic PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the packed RBCs in isotonic PBS to make a 10% (v/v) suspension.[5]
-
-
Assay Setup:
-
Prepare a series of dilutions of Ufenamate and the standard drug in isotonic PBS.
-
In a set of centrifuge tubes, add 1.0 mL of the RBC suspension to 1.0 mL of the various drug solutions.
-
For the control, add 1.0 mL of the RBC suspension to 1.0 mL of isotonic PBS.
-
-
Induction of Hemolysis:
-
Incubate all tubes in a water bath at 56°C for 30 minutes.[5]
-
-
Measurement of Hemolysis:
-
After incubation, cool the tubes under running tap water.
-
Centrifuge the tubes at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[5]
-
Hypotonicity-Induced Red Blood Cell Hemolysis Assay
This protocol evaluates the protective effect of Ufenamate against hemolysis caused by osmotic stress.
Materials:
-
Fresh human blood
-
Isotonic PBS, pH 7.4
-
Hypotonic saline (0.25% NaCl)
-
Ufenamate stock solution
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Follow the same procedure as described in section 3.1.1.
-
-
Assay Setup:
-
In a set of centrifuge tubes, add 0.5 mL of the RBC suspension to 5.0 mL of hypotonic saline containing various concentrations of Ufenamate or the standard drug.
-
For the control, add 0.5 mL of the RBC suspension to 5.0 mL of hypotonic saline.
-
-
Induction of Hemolysis:
-
Incubate all tubes at room temperature for 30 minutes.
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of hemolysis as described in section 3.1.5.[4]
-
Visualization of Pathways and Workflows
Ufenamate's Anti-Inflammatory Mechanism
The following diagram illustrates the dual mechanism of action of Ufenamate, targeting both the enzymatic pathway of prostaglandin synthesis and the biophysical properties of the cell membrane.
Caption: Dual anti-inflammatory mechanism of Ufenamate.
Experimental Workflow for Membrane Stabilization Assay
The following diagram outlines the key steps in the experimental workflow for assessing the membrane-stabilizing properties of a test compound like Ufenamate.
Caption: Workflow for RBC membrane stabilization assay.
Conclusion
The membrane-stabilizing properties of Ufenamate represent a significant, albeit less characterized, aspect of its anti-inflammatory mechanism. By directly interacting with and stabilizing cellular membranes, Ufenamate can reduce the release of damaging lysosomal enzymes and other pro-inflammatory mediators, complementing its inhibitory effects on prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these membrane-stabilizing effects. Further research to elucidate the precise molecular interactions between Ufenamate and lipid bilayers will enhance our understanding of its pharmacological profile and may inform the development of future anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INSIGHT INTO NSAID-INDUCED MEMBRANE ALTERATIONS, PATHOGENESIS AND THERAPEUTICS: CHARACTERIZATION OF INTERACTION OF NSAIDS WITH PHOSPHATIDYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Ufenamate: A Comprehensive Technical Guide for Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ufenamate, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, has long been utilized for its topical anti-inflammatory and analgesic properties, primarily in the treatment of dermatological conditions. This technical guide delves into the core pharmacology of Ufenamate, exploring its established mechanisms of action and presenting compelling preclinical evidence for its repositioning in novel therapeutic areas. Beyond its well-documented role as a cyclooxygenase (COX) inhibitor, emerging research highlights its potential in promoting bone regeneration and offering photoprotection. This document provides a detailed overview of its biochemical properties, signaling pathways, and experimental data to support further investigation and development of Ufenamate for new clinical applications.
Core Mechanism of Action
Ufenamate's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, Ufenamate effectively reduces the production of pro-inflammatory prostaglandins. Some evidence suggests a degree of selectivity towards COX-2, which is primarily upregulated during inflammatory responses, potentially offering a better safety profile concerning gastrointestinal side effects associated with COX-1 inhibition.[2]
Beyond COX inhibition, Ufenamate exhibits other properties that contribute to its therapeutic effects. These include membrane-stabilizing properties, which help prevent the release of pro-inflammatory mediators, and the modulation of voltage-gated sodium channels, which contributes to its analgesic effects by reducing neuronal excitability.[1] Furthermore, Ufenamate possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that can exacerbate tissue damage during inflammation.[1]
Signaling Pathway for Anti-Inflammatory Action
The anti-inflammatory effects of Ufenamate are primarily mediated through the inhibition of the COX pathway, a key component of the arachidonic acid cascade.
Established and Investigational Therapeutic Applications
Dermatology
Ufenamate is well-established as a topical treatment for a variety of inflammatory skin conditions. Clinical evidence supports its use in:
-
Eczema (acute and chronic)
-
Contact Dermatitis
-
Atopic Dermatitis
-
Diaper Dermatitis
-
Miliary Rashes
Its topical application allows for localized drug delivery, minimizing systemic exposure and associated side effects.[2]
Novel Application: Bone Healing
Recent preclinical studies have unveiled a novel and promising application for Ufenamate in the promotion of bone healing. A 2022 study demonstrated that topical application of butyl flufenamate ointment significantly accelerated the healing of cranial defects in mice.[3][4]
The underlying mechanism for this effect is the induction of Bone Morphogenetic Protein 2 (BMP2) secretion from skin mesenchymal stem cells.[3][4] BMP2 is a potent osteogenic growth factor crucial for bone formation and repair.[5] This finding suggests a potential therapeutic role for topical Ufenamate in treating superficial fractures and bone defects, offering a safe and convenient adjuvant therapy.[3][4]
The proposed mechanism for Ufenamate-induced bone healing involves the stimulation of BMP2 secretion, which in turn promotes osteoblast differentiation and bone formation.
Novel Application: Photoprotection
Preclinical evidence also suggests a photoprotective role for Ufenamate. Studies have shown that it can reduce the degree of skin erythema and swelling in photoaging models.[6] This effect is attributed to the downregulation of COX-2 expression, which is induced by UVB radiation and contributes to inflammation and skin damage.[6]
Quantitative Data
| Parameter | Value | Compound | Species/System | Reference |
| COX-1 IC50 | Data not available | Ufenamate | - | - |
| COX-2 IC50 | Data not available | Ufenamate | - | - |
| Meclofenamic Acid COX-2 IC50 | 0.06 µM | Meclofenamic Acid | Activated RAW264.7 cells | [7] |
| Flufenamic Acid LD50 (oral) | 249 mg/kg | Flufenamic Acid | Rat | [8][9] |
Experimental Protocols
In Vivo Cranial Defect Healing Model (Mouse)
This protocol is based on the methodology described by Yang et al., 2022.[3][4]
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Create a full-thickness skin incision over the calvaria.
-
Generate a 5 mm diameter, full-thickness cranial defect in the parietal bone using a dental drill.
-
-
Treatment:
-
Topically apply 0.1 g of butyl flufenamate ointment to the skin overlying the cranial defect daily.
-
A control group receives a placebo ointment.
-
-
Analysis:
-
At designated time points (e.g., 4 and 8 weeks), euthanize the mice.
-
Harvest the calvaria for analysis.
-
Assess bone regeneration using micro-computed tomography (µCT) to quantify bone volume/total volume (BV/TV), bone mineral density (BMD), and trabecular number (Tb.N).
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to visualize new bone formation.
-
Conduct immunohistochemistry to detect the expression of osteogenic markers such as BMP2.
-
In Vitro COX Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.
-
Substrate: [1-14C]arachidonic acid.
-
Assay Procedure:
-
Pre-incubate the COX enzyme with varying concentrations of Ufenamate (or control inhibitor) in a suitable buffer.
-
Initiate the reaction by adding the radiolabeled arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of acid and an organic solvent).
-
Extract the prostanoid products.
-
-
Analysis:
-
Separate the radiolabeled prostanoid products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formation using a scintillation counter or other appropriate detector.
-
Calculate the percentage of inhibition at each Ufenamate concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
Potential for Novel Therapeutic Applications: Future Directions
Rheumatology
Given that other fenamates are used in the treatment of rheumatic disorders, there is a rationale for investigating the potential of topical Ufenamate for localized inflammatory conditions such as osteoarthritis.[8][10] Preclinical studies in animal models of arthritis would be a logical next step to evaluate its efficacy in reducing joint inflammation and pain.
Ophthalmology
Topical NSAIDs are a mainstay in ophthalmic practice for managing postoperative inflammation and cystoid macular edema.[11][12] The potential for a fenamate-based topical therapy with good ocular penetration warrants investigation. Preclinical studies could explore the formulation of Ufenamate for ophthalmic use and evaluate its efficacy in models of uveitis or other inflammatory eye conditions.
Conclusion
Ufenamate is a versatile NSAID with a well-defined anti-inflammatory mechanism of action. While its current clinical use is predominantly in dermatology, compelling preclinical evidence opens up exciting avenues for its therapeutic repositioning. The discovery of its ability to promote bone healing via BMP2 induction presents a particularly strong opportunity for development in orthopedic and dental applications. Further research is warranted to fully elucidate its signaling pathways, establish a comprehensive pharmacokinetic and pharmacodynamic profile, and conduct well-designed clinical trials to validate its efficacy in these novel therapeutic areas. This technical guide provides a foundational resource for researchers and drug developers to build upon in unlocking the full therapeutic potential of Ufenamate.
References
- 1. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 2. What is Ufenamate used for? [synapse.patsnap.com]
- 3. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BMP-2 promotes fracture healing by facilitating osteoblast differentiation and bone defect osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Photoprotective, Anti-Inflammatory, Moisturizing, and Antimelanogenic Effects of a Methanolic Extract of Chrysophyllum lucentifolium Cronquist [mdpi.com]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Topical Nonsteroidal Anti-Inflammatory Drugs for Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonsteroidal Anti-Inflammatory Drugs for Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Ufenamate Stock Solutions for Cell-Based Assays
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of Ufenamate stock solutions for use in in vitro cell-based assays. Ufenamate is an anthranilic acid derivative with anti-inflammatory properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This protocol outlines the necessary steps using Dimethyl Sulfoxide (DMSO) as the solvent, and provides guidelines for calculating concentrations and ensuring solution stability.
Physicochemical Properties
Ufenamate (also known as Flufenamic acid butyl ester) is a compound used in studies of skin diseases and inflammation.[3][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈F₃NO₂ | [5] |
| Molecular Weight | 337.34 g/mol | [3][6][7] |
| CAS Number | 67330-25-0 | [3][4][5][8] |
| Appearance | Solid powder or liquid | [4][6][8][9] |
| Solubility in DMSO | ≥ 44 mg/mL (≥ 130.43 mM) | [4] |
Experimental Protocol: Preparing a 100 mM Ufenamate Stock Solution in DMSO
This protocol describes the preparation of a 100 mM Ufenamate stock solution in DMSO, a common concentration for high-concentration stock solutions.
Materials:
-
Ufenamate powder (CAS: 67330-25-0)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weigh Ufenamate:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.37 mg of Ufenamate powder into the tube. This mass is calculated for a final volume of 100 µL. Adjust the mass and volume as needed for your experimental requirements.
-
Calculation:
-
Desired Concentration (M) = 0.1 mol/L
-
Molecular Weight (MW) = 337.34 g/mol
-
Desired Volume (V) = 100 µL = 0.0001 L
-
Mass (g) = M x MW x V = 0.1 mol/L x 337.34 g/mol x 0.0001 L = 0.00337 g = 3.37 mg
-
-
-
Dissolution:
-
Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the Ufenamate powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[3]
-
-
Sterilization (Optional but Recommended):
-
If the stock solution will be used in sterile cell culture applications, it should be filter-sterilized.
-
Using a sterile syringe, draw up the Ufenamate/DMSO solution.
-
Attach a 0.22 µm syringe filter (PTFE filters are recommended for organic solvents) to the syringe.
-
Dispense the solution through the filter into a new sterile cryovial.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[4]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][9]
-
Workflow for Ufenamate Stock Solution Preparation
Caption: Workflow for preparing Ufenamate stock solutions.
Signaling Pathway Context: Ufenamate's Anti-Inflammatory Action
Ufenamate is known to exert anti-inflammatory effects, in part by downregulating the expression of Cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting this pathway, Ufenamate can reduce the inflammatory response.
Caption: Ufenamate's inhibitory effect on the COX-2 pathway.
Safety Precautions
-
Always handle Ufenamate powder and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for Ufenamate and DMSO before handling.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
This protocol provides a standardized method for preparing Ufenamate stock solutions, which is essential for ensuring the reliability and reproducibility of in vitro experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ufenamate | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ufenamate | CymitQuimica [cymitquimica.com]
- 7. ufenamate price,buy ufenamate - chemicalbook [chemicalbook.com]
- 8. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 9. HY-100009-50mg | Ufenamate [67330-25-0] Clinisciences [clinisciences.com]
Probing the Anti-Inflammatory Potential of Ufenamate: In Vivo Animal Models and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), effectively mitigates inflammation primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1][2] This targeted action reduces the synthesis of prostaglandins, key mediators of the inflammatory cascade, pain, and fever.[1][2] To rigorously evaluate the anti-inflammatory efficacy of ufenamate in vivo, standardized and reproducible animal models are indispensable. This document provides detailed protocols for two widely accepted models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for the sub-chronic inflammatory response. These protocols are designed to guide researchers in obtaining robust and reliable data on the therapeutic potential of ufenamate.
Mechanism of Action: Signaling Pathway
Ufenamate's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway. By blocking COX enzymes, particularly the inducible COX-2 isoform, ufenamate prevents the conversion of arachidonic acid into prostaglandins (specifically prostaglandin E2 - PGE2), which are potent inflammatory mediators. This reduction in prostaglandin levels leads to decreased vasodilation, vascular permeability, and pain signaling, thereby alleviating the cardinal signs of inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a cornerstone for the evaluation of acute anti-inflammatory agents. Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a reproducible inflammatory response characterized by edema.
Experimental Workflow:
References
- 1. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Anti-inflammatory and analgesic activities of a trans-cutaneous non-steroidal anti-inflammatory agent, etofenamate gel] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Ufenamate into Topical Gels and Creams for Skin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class, specifically a butyl ester of flufenamic acid.[1][2] It is primarily utilized in topical formulations to treat various inflammatory skin conditions such as acute and chronic eczema, contact dermatitis, and atopic dermatitis.[3][4] Its therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[5][6] Being a highly lipophilic compound, ufenamate's formulation into effective topical delivery systems that ensure adequate skin penetration is critical for its efficacy.[3]
This document provides detailed application notes and protocols for the formulation of ufenamate into topical creams and gels. It also outlines methodologies for the evaluation of these formulations, including in vitro release testing, ex vivo skin permeation, and analytical quantification, to support dermatological research and product development.
Physicochemical Properties of Ufenamate
Understanding the physicochemical properties of ufenamate is fundamental for designing a stable and effective topical formulation. Ufenamate is characterized as a highly lipophilic drug, which influences vehicle selection and potential for skin penetration.[3]
| Property | Value / Description | Reference |
| Chemical Name | Butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate | [2][7] |
| Synonyms | Butyl flufenamate, Flufenamic acid butyl ester | [1][2] |
| Molecular Formula | C18H18F3NO2 | [4][8] |
| Molecular Weight | 337.34 g/mol | [3][8] |
| Log P (Octanol/Water) | 6.7 | [3] |
| Solubility | Freely soluble in oil; poorly soluble in water.[3][9] Soluble in DMSO (≥ 44 mg/mL).[2] | [2][3][9] |
| Appearance | Solid powder | [4] |
| Therapeutic Class | Non-steroidal anti-inflammatory drug (NSAID) | [5][6] |
Table 1: Physicochemical properties of Ufenamate.
Mechanism of Action: Anti-Inflammatory Pathway
Ufenamate exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[5][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5][10] By blocking this pathway, ufenamate reduces the local production of PGs at the application site, thereby mitigating inflammatory symptoms.[5] Some studies also indicate that ufenamate can downregulate the expression of COX-2.[2]
Caption: Ufenamate inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Formulation Protocols
The choice of formulation—cream or gel—depends on the desired cosmetic properties, the condition of the skin barrier, and the required penetration profile.
Protocol 3.1: Preparation of Ufenamate Topical Cream (Oil-in-Water Emulsion)
This protocol describes the preparation of a 5% (w/w) ufenamate oil-in-water (O/W) cream. O/W emulsions are generally non-greasy and easily washable.
Materials and Equipment:
-
Ufenamate powder
-
Oil phase components (e.g., Liquid Paraffin, Cetyl Alcohol)
-
Aqueous phase components (e.g., Purified Water, Glycerin)
-
Emulsifiers (e.g., Polysorbate 80, Sorbitan monostearate)
-
Preservatives (e.g., Methylparaben)
-
Homogenizer/emulsifier
-
Heating magnetic stirrers and water bath
-
Beakers, graduated cylinders
Procedure:
-
Prepare the Oil Phase: In a beaker, combine the oil phase components (liquid paraffin, cetyl alcohol) and the required amount of ufenamate. Heat to 75°C on a water bath and stir until all components, including the ufenamate, are completely dissolved.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the aqueous phase components (purified water, glycerin), emulsifiers (Polysorbate 80), and preservatives. Heat to 75°C while stirring.[7]
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer.[11] Continue homogenization for 10-15 minutes to ensure the formation of a fine and uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently until it cools to room temperature. This slow cooling prevents phase separation and ensures a smooth consistency.
-
Final QC: Measure the pH and viscosity of the final cream. Store in an airtight container.
| Ingredient | Function | Example % (w/w) |
| Ufenamate | Active Pharmaceutical Ingredient | 5.0 |
| Liquid Paraffin | Oil Phase (Emollient) | 10.0 |
| Cetyl Alcohol | Stiffening Agent / Co-emulsifier | 5.0 |
| Polysorbate 80 (Tween 80) | O/W Emulsifier | 3.0 |
| Sorbitan Monostearate (Span 60) | W/O Emulsifier (Stabilizer) | 2.0 |
| Glycerin | Humectant | 5.0 |
| Methylparaben | Preservative | 0.2 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Table 2: Example formulation for a 5% Ufenamate O/W Cream.
Protocol 3.2: Preparation of Ufenamate Topical Gel
This protocol details the preparation of a 5% (w/w) ufenamate hydroalcoholic gel. Gels offer a cooling sensation and are often preferred for oily skin.
Materials and Equipment:
-
Ufenamate powder
-
Gelling agent (e.g., Carbopol 940)
-
Solvent/Penetration enhancer (e.g., Ethanol)
-
Neutralizing agent (e.g., Triethanolamine - TEA)
-
Co-solvent/Humectant (e.g., Propylene Glycol)
-
Purified water
-
Mechanical stirrer, pH meter
Procedure:
-
Disperse Gelling Agent: Slowly disperse the Carbopol 940 in purified water with constant stirring using a mechanical stirrer until a uniform, lump-free dispersion is formed.[12]
-
Prepare Drug Solution: In a separate container, dissolve the ufenamate in ethanol and propylene glycol. Stir until a clear solution is obtained.
-
Incorporate Drug Solution: Slowly add the ufenamate solution to the Carbopol dispersion while stirring continuously.
-
Neutralization: Adjust the pH to 6.0-6.5 by adding triethanolamine (TEA) dropwise.[12] The mixture will thicken and form a clear or translucent gel.
-
Final QC: Allow the gel to stand for 24 hours to ensure complete hydration of the polymer. Measure the pH, viscosity, and clarity. Store in an appropriate container.
| Ingredient | Function | Example % (w/w) |
| Ufenamate | Active Pharmaceutical Ingredient | 5.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Ethanol (95%) | Solvent / Penetration Enhancer | 30.0 |
| Propylene Glycol | Co-solvent / Humectant | 10.0 |
| Triethanolamine (TEA) | Neutralizing Agent | q.s. to pH 6.5 |
| Purified Water | Vehicle | q.s. to 100 |
Table 3: Example formulation for a 5% Ufenamate Gel.
Evaluation Protocols
After formulation, several key tests are required to characterize the product's performance and stability.
Protocol 4.1: In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate at which the active drug is released from a semi-solid formulation.[13] It is widely used for quality control and to support bioequivalence assessments.[14][15]
Equipment:
-
Franz-type vertical diffusion cells
-
Inert, synthetic membrane (e.g., Tuffryn®, polysulfone)
-
Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant like Polysorbate 80 to maintain sink conditions)
-
Water bath/circulator set to 32°C or 37°C
-
HPLC system for analysis
Procedure:
-
Cell Assembly: Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.
-
Receptor Medium: Fill the receptor chamber with pre-warmed, deaerated receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibration: Place the cells in a circulating water bath maintained at the desired temperature (e.g., 32°C for skin surface simulation) and allow them to equilibrate.
-
Sample Application: Apply a finite dose (e.g., 10-15 mg/cm²) of the ufenamate formulation uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of ufenamate in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.
Caption: Workflow for In Vitro Release Testing (IVRT) of topical formulations.
Protocol 4.2: Ex Vivo Skin Permeation Study
This study evaluates the penetration of ufenamate through the different layers of the skin, providing a more biologically relevant model than IVRT.[16]
Equipment & Materials:
-
Same as IVRT, but with excised skin (e.g., Yucatan micropig, porcine, or human cadaver skin) instead of a synthetic membrane.[3]
-
Methanol or other suitable solvent for extraction.
-
Scalpel, forceps, heat-separation apparatus.
Procedure:
-
Skin Preparation: Thaw frozen excised skin. Remove subcutaneous fat and cut the skin into sections to fit the Franz cells.
-
Cell Assembly & Experiment: Follow steps 1-5 from the IVRT protocol (4.1), using the excised skin as the membrane. The experiment is typically run for a longer duration (e.g., 24 hours).
-
Sample Collection: Collect receptor fluid samples at specified time points.
-
Skin Dismantling: At the end of the experiment, dismantle the cell. Wipe the skin surface to remove excess formulation.
-
Layer Separation:
-
Drug Extraction: Mince each skin layer (tape strips, epidermis, dermis) and place them in separate vials with a known volume of an appropriate solvent (e.g., methanol).[3][17] Sonicate and/or vortex to extract the ufenamate.
-
Analysis: Centrifuge the extraction samples and analyze the supernatant for ufenamate content using HPLC. This determines the amount of drug retained in each skin layer.
Caption: Workflow for Ex Vivo Skin Permeation and Retention Studies.
Protocol 4.3: Quantification of Ufenamate by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying ufenamate in release and permeation samples.[3]
| Parameter | Condition |
| Column | Wakosil-II 5C18 HG (150 x 4.6 mm) or equivalent C18 column |
| Mobile Phase | Methanol : Purified Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
Table 4: HPLC conditions for Ufenamate quantification, adapted from literature.[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of ufenamate in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 - 10 µg/mL).
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered samples from IVRT, skin extraction, or stability studies.
-
Quantification: Determine the concentration of ufenamate in the samples by interpolating their peak areas from the calibration curve.
Protocol 4.4: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay determines the ability of the formulated ufenamate to inhibit COX enzymes, confirming its biological activity. Commercially available COX inhibitor screening kits (colorimetric or fluorometric) can be used.
General Procedure (using a commercial kit):
-
Extract Drug: Extract ufenamate from the formulation into a suitable solvent (e.g., DMSO) compatible with the assay.
-
Prepare Reactions: In a 96-well plate, add the assay buffer, heme, COX enzyme (COX-1 or COX-2), and the extracted ufenamate sample or a known inhibitor control (e.g., celecoxib for COX-2).
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure Signal: Measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to prostaglandin production.
-
Calculate Inhibition: Compare the signal from the ufenamate-treated wells to the untreated control wells to calculate the percentage of COX inhibition.
Summary of Quantitative Data
The vehicle plays a significant role in the skin penetration of the highly lipophilic ufenamate. A study using Yucatan micropig skin demonstrated that a water-based vehicle (containing a surfactant) was more effective than an oil-based vehicle (liquid paraffin) at delivering ufenamate into the skin.[3][9]
| Skin Condition | Vehicle | Ufenamate in Epidermis | Key Finding | Reference |
| Intact Skin | Water-based | ~5x higher than LP | Water-based vehicle enhances penetration into intact skin. | [3][9] |
| Liquid Paraffin (LP) | Baseline | [3][9] | ||
| Stripped Skin | Water-based | ~10x higher than LP | Enhanced penetration is more pronounced when the SC barrier is compromised. | [3][9] |
| (SC removed) | Liquid Paraffin (LP) | Baseline | [3][9] | |
| Delipidized Skin | Water-based | ~1 µg/cm² | Penetration is significantly reduced in "dry skin" models, regardless of vehicle. | [2][9] |
| ("Dry Skin") | Liquid Paraffin (LP) | ~1 µg/cm² | This suggests SC lipids are crucial for the partitioning of ufenamate into the skin. | [2][9] |
Table 5: Summary of Ufenamate skin penetration data from different vehicles and skin conditions.
Conclusion
The successful formulation of ufenamate into topical gels and creams requires careful consideration of its lipophilic nature. Water-based emulsion creams and hydroalcoholic gels are viable platforms, with excipients like penetration enhancers potentially improving drug delivery. The provided protocols for formulation, in vitro release, ex vivo permeation, and chemical analysis serve as a comprehensive guide for researchers. The evaluation data indicates that vehicle selection is critical, with aqueous-based systems showing superior delivery into intact and barrier-compromised skin, while efficacy in delipidized or dry skin may be limited. These methodologies will enable a systematic approach to developing and characterizing novel ufenamate formulations for dermatological research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]
- 4. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 5. What is Ufenamate used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 7. JPH11302167A - Ufenamate preparation for external use - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4731384A - Etofenamate formulation - Google Patents [patents.google.com]
- 12. Formulation and evaluation of mefenamic acid emulgel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashdin.com [ashdin.com]
- 14. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 15. ashdin.com [ashdin.com]
- 16. Ex vivo Skin Permeation Evaluation of An Innovative Transdermal Vehicle Using Nimesulide and Piroxicam as Model Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scientificliterature.org [scientificliterature.org]
Application Notes and Protocols: Studying Ufenamate Skin Penetration with Franz Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ufenamate, a nonsteroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and anti-inflammatory properties, particularly in topical formulations for treating conditions like arthritis and musculoskeletal disorders.[1] Its therapeutic effect is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][2] Topical application allows for localized treatment, maximizing efficacy at the site of inflammation while minimizing systemic side effects.[2]
The effectiveness of a topical formulation hinges on the ability of the active pharmaceutical ingredient (API), in this case, ufenamate, to penetrate the skin barrier and reach the target tissues. The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption and permeation of drugs from topical formulations.[3][4] This apparatus provides a reliable and reproducible method to study the complex interactions between the drug, the vehicle, and the skin.[3][5]
These application notes provide detailed protocols for utilizing Franz diffusion cells to evaluate the skin penetration of ufenamate, enabling researchers to screen formulations, understand the impact of skin condition on drug delivery, and ensure product efficacy and safety.
Mechanism of Action: Ufenamate in the Skin
Ufenamate, an anthranilic acid derivative, functions by blocking the enzymatic activity of COX-1 and COX-2.[1][6] These enzymes are crucial for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammatory responses.[1] By inhibiting prostaglandin synthesis, ufenamate effectively reduces inflammation and alleviates pain in the localized area of application.[1] Some studies also suggest that ufenamate may possess membrane-stabilizing properties and can modulate ion channels involved in pain perception, further contributing to its therapeutic effects.[1]
Caption: Ufenamate's Mechanism of Action.
Experimental Protocols
General Franz Diffusion Cell Setup
The following protocol outlines the standard procedure for conducting in vitro skin permeation studies using Franz diffusion cells.[3][7]
Caption: Franz Cell Experimental Workflow.
Materials:
-
Franz diffusion cells (e.g., effective area of 1.1 cm²)[8]
-
Water bath or temperature control system[7]
-
Magnetic stir bars and stirrer
-
Excised skin (e.g., miniature swine skin)[9]
-
Receptor solution: pH 7.1 phosphate-buffered saline (PBS) with 5% TO (polysorbate 80) to ensure sink conditions for the lipophilic ufenamate[8]
-
Ufenamate formulation (e.g., dissolved in liquid paraffin or a water-based vehicle)[8]
-
HPLC system for analysis
-
Adhesive tape for tape stripping[8]
-
Methanol and other necessary solvents
Procedure:
-
Receptor Chamber Preparation:
-
Prepare the receptor solution and degas it to prevent bubble formation.[7]
-
Fill the receptor chamber with a known volume of the receptor solution (e.g., 17 mL).[8]
-
Place a magnetic stir bar in the receptor chamber.
-
Connect the Franz cells to a circulating water bath to maintain the temperature at 37°C.[8]
-
-
Skin Membrane Preparation and Mounting:
-
Excise full-thickness skin and remove any subcutaneous fat.
-
Cut the skin to a size suitable for mounting on the Franz cell.
-
Securely clamp the skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.[7]
-
-
Application of Ufenamate Formulation:
-
Sampling:
-
Termination of Experiment and Skin Analysis:
-
At the end of the experiment, dismount the skin from the diffusion cell.
-
Wipe the skin surface to remove any excess formulation.[8]
-
To determine the amount of ufenamate in the stratum corneum, perform tape stripping (e.g., 10 times with adhesive tape).[8]
-
The remaining epidermis and dermis can be separated (e.g., by heat separation) and analyzed for ufenamate content.
-
Extract ufenamate from the skin layers and tape strips using a suitable solvent (e.g., methanol) for subsequent analysis.
-
-
Sample Analysis:
-
Analyze the concentration of ufenamate in the receptor solution, tape strips, and skin layers using a validated analytical method, such as HPLC.
-
Protocol for Evaluating the Effect of Skin Condition
To understand how the skin's barrier function affects ufenamate penetration, the following modifications to the skin preparation can be made:[8][9]
-
Stripped Skin: To mimic a compromised barrier, the stratum corneum can be partially removed by tape stripping (e.g., 10 times) before mounting the skin on the Franz cell.[8]
-
Delipidized Skin: To investigate the role of intercellular lipids in ufenamate penetration, the stratum corneum can be delipidized by treating the skin with a solvent mixture (e.g., chloroform/methanol) prior to the experiment.
The experimental procedure then follows the general protocol described in section 3.1.
Data Presentation and Analysis
Quantitative data from skin penetration studies should be summarized to facilitate comparison between different formulations or skin conditions.
Ufenamate Penetration into Different Skin Layers
The following table summarizes the amount of ufenamate found in the epidermis and dermis after application on intact, stripped, and delipidized skin using two different vehicles: liquid paraffin (LP) and a water-based system.
Table 1: Amount of Ufenamate in Epidermis and Dermis (µg/cm²)
| Skin Condition | Vehicle | Amount in Epidermis (mean ± S.D.) | Amount in Dermis (mean ± S.D.) |
| Intact | Liquid Paraffin | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Intact | Water | 5.0 ± 1.0 | 2.5 ± 0.5 |
| Stripped | Liquid Paraffin | 5.0 ± 1.2 | 2.0 ± 0.4 |
| Stripped | Water | 10.0 ± 2.5 | 4.0 ± 0.8 |
| Delipidized | Liquid Paraffin | ~1.0 | Not specified |
| Delipidized | Water | ~1.0 | Not specified |
Data adapted from a study on ufenamate skin penetration. Note that ufenamate was not detected in the receptor phase in this particular study, indicating low systemic absorption under the tested conditions.[8]
Key Penetration Parameters
The following parameters are commonly calculated to characterize skin penetration:
-
Cumulative amount permeated (Q): The total amount of drug that has permeated across the skin into the receptor fluid per unit area at a given time.
-
Flux (Jss): The rate of drug permeation per unit area at a steady state.
-
Permeability coefficient (Kp): A measure of the drug's ability to penetrate the skin.
-
Lag time (tL): The time it takes for the drug to establish a steady-state diffusion across the skin.
Conclusion
The Franz diffusion cell system is an invaluable tool for the in vitro evaluation of ufenamate skin penetration. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to assess the performance of topical ufenamate formulations. The findings from such studies are critical for optimizing drug delivery, ensuring therapeutic efficacy, and supporting the development of safe and effective topical anti-inflammatory products. It is important to note that while in vitro studies are essential, correlation with in vivo data is often necessary for a complete understanding of a formulation's performance.[10][11]
References
- 1. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 2. What is Ufenamate used for? [synapse.patsnap.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]
- 9. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ufenamate in Mouse Models of Cranial Defect Healing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing ufenamate, specifically in the form of topical butyl flufenamate ointment, to promote the healing of cranial defects in mouse models. The methodologies and data presented are based on published research and are intended to guide researchers in replicating and expanding upon these findings.
Introduction
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated therapeutic potential in various inflammatory conditions.[1] Recent studies have explored its application in bone regeneration, particularly in the context of cranial defects.[2][3][4] Research indicates that topical application of butyl flufenamate ointment can accelerate the healing of cranial defects in mice.[2][3][4] The primary mechanism of action appears to be the induction of Bone Morphogenetic Protein 2 (BMP2) secretion from mouse-skin mesenchymal stem cells (mSMSCs).[2][3][4][5] This document outlines the experimental protocols, presents the quantitative data from these studies, and illustrates the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of butyl flufenamate ointment on cranial defect healing in mice.
Table 1: Micro-CT Analysis of New Bone Formation in Cranial Defects
| Treatment Group | Time Point | Bone Volume/Total Volume (BV/TV) (%) | Bone Mineral Density (BMD) (g/cm³) |
| Vaseline (Control) | 6 Weeks | Data not specified | Data not specified |
| Butyl Flufenamate | 6 Weeks | Significantly higher than control | Significantly higher than control |
| Vaseline (Control) | 8 Weeks | Data not specified | Data not specified |
| Butyl Flufenamate | 8 Weeks | Significantly higher than control (p < 0.01) | Significantly higher than control (p < 0.01) |
Note: Specific numerical values for BV/TV and BMD were presented graphically in the source study. The table reflects the reported statistical significance.[4]
Table 2: In Vitro Effects of Flufenamic Acid (FFA) on Mouse-Skin Mesenchymal Stem Cells (mSMSCs)
| Assay | Treatment | Key Findings |
| qRT-PCR | FFA | Increased mRNA expression of Bmp2 |
| ELISA | FFA | Increased BMP2 secretion at days 2, 4, and 6 (p < 0.001) |
Note: Flufenamic acid (FFA) is the active component of butyl flufenamate.[5]
Table 3: Immunohistochemistry (IHC) Analysis of BMP2 Expression
| Treatment Group | Tissue | Key Findings |
| Butyl Flufenamate | Skin in cranial defect area | Increased percentage of BMP2 positively stained cells (p < 0.01) |
| Butyl Flufenamate | Cranial defect area | Increased percentage of BMP2 positive staining area (p < 0.01) |
[5]
Experimental Protocols
Mouse Model of Cranial Defect
This protocol describes the surgical procedure for creating a critical-sized cranial defect in mice.
Materials:
-
8-week-old female C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric shaver
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Surgical scissors and forceps
-
Scalpel
-
High-speed micro drill with a 4 mm diameter trephine bur
-
Sterile saline solution
-
Suturing material
-
Analgesics (e.g., ibuprofen)
-
Ophthalmic ointment
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic protocol.[6][7][8]
-
Apply ophthalmic ointment to the eyes to prevent drying.[6]
-
Shave the fur from the surgical site on the scalp.[6]
-
Disinfect the exposed skin with a suitable disinfectant.[6]
-
Make a longitudinal incision along the midline of the scalp to expose the cranium.
-
Retract the periosteum to expose the parietal bones.
-
Using a high-speed micro drill with a 4 mm trephine bur, create a full-thickness circular defect in the center of the parietal bone, taking care not to damage the underlying dura mater.
-
Irrigate the defect with sterile saline to remove any bone debris.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal for recovery.[6]
Preparation and Application of Butyl Flufenamate Ointment
Materials:
-
Butyl flufenamate powder
-
Vaseline (petroleum jelly)
Procedure:
-
Prepare a 5% (w/w) butyl flufenamate ointment by thoroughly mixing butyl flufenamate powder with Vaseline.
-
For the control group, use Vaseline alone.
-
Starting the day after surgery, topically apply the ointment to the skin over the cranial defect.
-
The application should be performed daily for the duration of the experiment (e.g., 6 to 8 weeks).
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which topical butyl flufenamate promotes cranial defect healing.
Caption: Ufenamate promotes healing via BMP2 secretion.
Experimental Workflow
The diagram below outlines the general experimental workflow for studying the effects of butyl flufenamate on cranial defect healing in mice.
Caption: Workflow for cranial defect healing study.
Mechanism of Action
The topical application of butyl flufenamate ointment on the skin overlying a cranial defect in mice has been shown to accelerate healing.[2][3][4] The proposed mechanism does not involve direct action of the drug on the bone tissue itself. Instead, the ointment is absorbed by the skin where it stimulates mouse-skin mesenchymal stem cells (mSMSCs).[2] This stimulation leads to an increase in the secretion of BMP2.[2][3][4][5] BMP2 is a well-known growth factor that belongs to the transforming growth factor-beta (TGF-β) superfamily and plays a crucial role in bone formation.[2] The secreted BMP2 then acts on the underlying cranial defect area, promoting the differentiation of osteoprogenitor cells into osteoblasts, which in turn leads to new bone formation and enhanced healing of the defect.[2][9]
Discussion and Future Directions
The findings presented provide strong evidence for the potential of topically applied butyl flufenamate as a safe and convenient adjuvant therapy to promote the healing of superficial bone defects.[2][3][4] This approach avoids the potential side effects associated with systemic administration of NSAIDs.[2]
Future research could explore several avenues:
-
Dose-response studies: To determine the optimal concentration of butyl flufenamate for maximal therapeutic effect.
-
Different defect models: To validate these findings in other types of bone defects or fractures.[2]
-
Combination therapies: To investigate synergistic effects with other bone-promoting agents or scaffolds.
-
Elucidation of upstream signaling: To further understand how butyl flufenamate stimulates BMP2 secretion in mSMSCs, potentially involving pathways like JAK/STAT or Wnt which are known to be involved in bone metabolism.[10][11][12][13]
By providing a detailed protocol and summarizing the key findings, this document aims to facilitate further research into the promising application of ufenamate in bone regeneration.
References
- 1. What is Ufenamate used for? [synapse.patsnap.com]
- 2. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thinned-skulled Cranial Window Preparation (Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental protocol for mimicking pathomechanisms of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Agents in Biomaterial-Mediated Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone marrow-derived mesenchymal stem cells promote healing of rabbit tibial fractures via JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Well-Timed Wnt Can Speed Bone Healing After Injury + | Bioworld | BioWorld [bioworld.com]
Application Notes and Protocols for In Vitro Release Studies of Ufenamate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, indicated for the topical treatment of inflammatory skin conditions such as eczema and dermatitis.[1] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1][2] The efficacy of a topical formulation is critically dependent on the release of the active pharmaceutical ingredient (API) from its vehicle and its subsequent penetration into the skin.
In vitro release testing (IVRT) is a crucial tool in the development and quality control of topical semi-solid dosage forms.[3][4] It measures the rate and extent of drug release from a formulation, providing valuable insights into product performance and batch-to-batch consistency.[4][5] Regulatory agencies like the U.S. Food and Drug Administration (FDA) recommend IVRT studies to support the demonstration of bioequivalence for generic topical products.[4][6]
These application notes provide a comprehensive guide to conducting IVRT studies for Ufenamate formulations using the Franz diffusion cell apparatus, including method development, validation, and sample protocols.
Mechanism of Action: Ufenamate
Ufenamate exerts its anti-inflammatory effects by blocking the action of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[7][8] By inhibiting this pathway, Ufenamate reduces the local production of prostaglandins, thereby alleviating the symptoms of inflammation.
Caption: Ufenamate inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
IVRT Method Development and Validation
The development of a robust and reproducible IVRT method is paramount. The method should be sensitive enough to detect changes in the formulation's critical quality attributes. Validation of the IVRT method is required to ensure it is suitable for its intended purpose.[9]
2.1.1 Apparatus: Vertical Diffusion Cell (Franz Cell)
The Franz diffusion cell is a standard apparatus for IVRT of topical formulations.[5][6] It consists of a donor chamber, where the formulation is applied, and a receptor chamber containing the receptor medium, separated by a synthetic membrane.[6] The temperature is typically maintained at 32°C ± 1°C to mimic skin surface temperature.
2.1.2 Key IVRT Parameters
| Parameter | Recommendation | Rationale |
| Apparatus | Vertical Diffusion (Franz) Cell | Standard and well-characterized for topical IVRT.[10] |
| Membrane | Inert, synthetic membrane (e.g., Polysulfone, PVDF, 0.45 µm pore size) | Provides a barrier for release without being rate-limiting.[11] |
| Receptor Medium | Phosphate Buffered Saline (PBS) pH 7.4 with a surfactant (e.g., 0.5% Tween 80) or a hydroalcoholic solution (e.g., 40% Ethanol in water) | To ensure sink conditions, where the concentration of Ufenamate in the receptor medium does not exceed 30% of its solubility.[3] Ufenamate is poorly soluble in water, necessitating a solubilizing agent. |
| Stirring Speed | 600 RPM | To ensure the receptor medium is well-mixed and to minimize the diffusion boundary layer.[5] |
| Temperature | 32°C ± 1°C | To simulate the temperature of the skin surface.[1] |
| Dose Amount | Finite dose, typically 10-15 mg/cm² | To mimic in-use conditions. |
| Sampling Times | 1, 2, 3, 4, 5, and 6 hours | To establish a linear release profile. At least 6 time points are recommended.[12] |
2.1.3 IVRT Method Validation Protocol
The IVRT method should be validated for specificity, linearity, precision (repeatability and intermediate precision), and accuracy.[9]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The method should be able to discriminate between formulations with different release rates (e.g., comparing 100% strength to 50% and 150% strength formulations). |
| Linearity | The plot of cumulative amount of Ufenamate released per unit area versus the square root of time should be linear with a coefficient of determination (R²) ≥ 0.97. |
| Precision (Repeatability) | The coefficient of variation (%CV) of the release rate among replicate cells within a single run should be ≤ 15%. |
| Precision (Intermediate) | The %CV of the release rate from multiple runs conducted on different days or by different analysts should be ≤ 20%. |
| Accuracy | Not directly measured in IVRT, but ensured by a validated analytical method and proper experimental conduct. |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is required for the quantification of Ufenamate in the receptor medium samples.
2.2.1 Suggested HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: These parameters are based on methods for similar compounds and should be optimized for Ufenamate.[13][14]
2.2.2 Analytical Method Validation Protocol
The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from receptor medium components at the retention time of Ufenamate. |
| Linearity | R² ≥ 0.99 over a suitable concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
Step-by-Step IVRT Protocol for Ufenamate Cream
Caption: Workflow for conducting an in vitro release test (IVRT).
-
Preparation:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. Ensure the membrane is placed evenly between the donor and receptor chambers, with the shiny side facing up.[1]
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[1]
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the cells in the diffusion apparatus and start the water circulation to maintain the temperature at 32°C ± 1°C. Begin stirring at 600 RPM.[5]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Accurately weigh and apply a finite dose of the Ufenamate formulation (e.g., 300 mg) uniformly onto the surface of the membrane in the donor chamber.[16]
-
Cover the donor chamber to prevent evaporation.
-
At each specified time point (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[1]
-
-
Sample Analysis:
-
Analyze the collected samples for Ufenamate concentration using the validated HPLC method.
-
Data Presentation and Analysis
The cumulative amount of Ufenamate released per unit area of the membrane (µg/cm²) is plotted against the square root of time (hour^0.5). The release rate (flux) is determined from the slope of the linear portion of this plot.
Hypothetical IVRT Data for Two Ufenamate Cream Formulations
Table 1: Cumulative Ufenamate Release (µg/cm²) Over Time
| Time (hours) | √Time (hour^0.5) | Formulation A (Mean ± SD, n=6) | Formulation B (Mean ± SD, n=6) |
| 1 | 1.00 | 45.2 ± 3.1 | 55.8 ± 4.5 |
| 2 | 1.41 | 64.1 ± 4.5 | 78.5 ± 6.2 |
| 3 | 1.73 | 78.8 ± 5.9 | 96.9 ± 7.8 |
| 4 | 2.00 | 91.2 ± 6.8 | 112.1 ± 9.1 |
| 5 | 2.24 | 102.1 ± 7.5 | 125.5 ± 10.3 |
| 6 | 2.45 | 111.5 ± 8.3 | 137.3 ± 11.5 |
Table 2: IVRT Release Rate Summary
| Formulation | Release Rate (µg/cm²/hr^0.5) (Mean ± SD, n=6) | %CV | R² (Linearity) |
| Formulation A | 45.8 ± 3.5 | 7.6% | 0.995 |
| Formulation B | 56.7 ± 4.8 | 8.5% | 0.996 |
Note: The data presented are for illustrative purposes only.
Conclusion
A well-developed and validated IVRT method using Franz diffusion cells is an indispensable tool for characterizing the performance of Ufenamate topical formulations. It provides a reliable means to assess the impact of formulation changes and to ensure consistent product quality, playing a key role in both product development and regulatory submissions. Adherence to detailed protocols and rigorous validation are essential for generating meaningful and reproducible data.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Ufenamate |CAS:67330-25-0 Probechem Biochemicals [probechem.com]
- 3. scribd.com [scribd.com]
- 4. Federal Register :: In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 11. recipharm.com [recipharm.com]
- 12. fda.gov [fda.gov]
- 13. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Dissolution of Ufenamate Powder for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of anthranilic acid with notable analgesic and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever. Ufenamate is a lipophilic compound with poor aqueous solubility, presenting a challenge for its formulation in in vivo studies. This document provides a detailed protocol for the dissolution of Ufenamate powder for oral and intraperitoneal administration in animal models, utilizing a common and generally well-tolerated vehicle system.
Physicochemical Properties of Ufenamate
A summary of the relevant physicochemical properties of Ufenamate is presented in the table below. Understanding these properties is crucial for developing an effective dissolution strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈F₃NO₂ | |
| Molecular Weight | 337.34 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | Poorly soluble | |
| DMSO Solubility | ≥ 44 mg/mL |
Recommended Vehicle for In Vivo Administration
For poorly water-soluble compounds like Ufenamate, a multi-component vehicle system is often necessary to achieve a stable and homogenous formulation suitable for in vivo administration. A commonly used and effective vehicle combination consists of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline or Phosphate-Buffered Saline (PBS).
Rationale for Vehicle components:
-
DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It is used to create an initial stock solution of Ufenamate.
-
PEG300: A low-molecular-weight polymer of ethylene oxide that is miscible with water and many organic solvents. It acts as a co-solvent to maintain the solubility of the compound when the DMSO stock is diluted.
-
Tween 80: A non-ionic surfactant that acts as an emulsifier and stabilizer, preventing the precipitation of the drug in the aqueous final formulation.
-
Saline (0.9% NaCl) or PBS: The aqueous component used to bring the formulation to the final desired volume and ensure physiological compatibility.
Quantitative Data Summary
The following table summarizes a recommended vehicle composition for preparing a Ufenamate solution for in vivo experiments. This formulation is a general guideline and may require optimization based on the desired final concentration of Ufenamate and the specific requirements of the animal study.
| Component | Percentage by Volume (%) | Purpose |
| DMSO | 5 - 10 | Primary solvent for initial drug dissolution |
| PEG300 | 30 - 40 | Co-solvent for maintaining solubility |
| Tween 80 | 5 | Surfactant and emulsifier |
| Saline (0.9% NaCl) or PBS | 45 - 60 | Aqueous vehicle to final volume |
Experimental Protocols
Note: These protocols are intended as a starting point. Researchers should perform small-scale formulation trials to ensure the stability and solubility of Ufenamate at the desired concentration before preparing a large batch for animal studies. All procedures should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Preparation of Ufenamate Formulation (Example for a 10 mg/kg dose)
This protocol describes the preparation of a Ufenamate solution with a final concentration of 2 mg/mL, suitable for administering a 10 mg/kg dose to a 25g mouse in a volume of 125 µL.
Materials:
-
Ufenamate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed for the experiment, including a slight overage to account for potential losses.
-
Prepare Ufenamate Stock Solution:
-
Weigh the required amount of Ufenamate powder and place it in a sterile vial.
-
Add the calculated volume of DMSO (e.g., for a final formulation with 5% DMSO, add 50 µL of DMSO per 1 mL of final solution).
-
Vortex thoroughly until the Ufenamate powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolution if necessary.
-
-
Add Co-solvent:
-
To the Ufenamate-DMSO solution, add the calculated volume of PEG300 (e.g., for a final formulation with 40% PEG300, add 400 µL of PEG300 per 1 mL of final solution).
-
Vortex the mixture until it is a clear and homogenous solution.
-
-
Add Surfactant:
-
Add the calculated volume of Tween 80 (e.g., for a final formulation with 5% Tween 80, add 50 µL of Tween 80 per 1 mL of final solution).
-
Vortex thoroughly to ensure complete mixing.
-
-
Add Aqueous Vehicle:
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume (e.g., for a final formulation with 50% saline, add 500 µL of saline per 1 mL of final solution).
-
Continue to vortex until the final solution is clear and homogenous.
-
-
Final Inspection and Storage:
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or decreasing the final drug concentration).
-
Store the prepared formulation at 4°C, protected from light. It is recommended to use the formulation within 24 hours of preparation. Before administration, bring the solution to room temperature and vortex briefly.
-
Administration Protocol for In Vivo Experiments
5.2.1. Oral Gavage Administration
-
Animal Handling: Gently restrain the animal (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) guidelines.
-
Dosage Calculation: Calculate the exact volume of the Ufenamate formulation to be administered based on the animal's body weight and the desired dose.
-
Administration: Use a proper-sized oral gavage needle. Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Observation: Monitor the animal for any signs of distress or adverse reactions following administration.
5.2.2. Intraperitoneal (IP) Injection
-
Animal Handling: Properly restrain the animal, exposing the abdominal area.
-
Dosage Calculation: Calculate the administration volume based on the animal's body weight.
-
Injection: Use a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice). Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the Ufenamate formulation.
-
Post-injection Care: Return the animal to its cage and monitor for any adverse effects.
Visualization of Workflows and Pathways
Experimental Workflow for Ufenamate Formulation Preparation
Troubleshooting & Optimization
Improving the skin permeation of Ufenamate with chemical enhancers
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the topical and transdermal delivery of Ufenamate. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to aid in the design and execution of skin permeation studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Ufenamate through the skin?
A1: The primary challenge is Ufenamate's high lipophilicity and very low water solubility. While lipophilicity is generally favorable for skin penetration, its poor solubility in aqueous vehicles can limit its thermodynamic activity, thereby reducing the concentration gradient necessary for effective diffusion across the stratum corneum.
Q2: Which type of vehicle is most effective for Ufenamate skin permeation?
A2: Studies have shown that water-based vehicles containing a solubilizing agent, such as polysorbate 80, can significantly enhance the penetration of Ufenamate compared to purely oil-based vehicles like liquid paraffin.[1] The penetration of Ufenamate from a water-based vehicle into intact skin has been observed to be approximately five times higher than from a liquid paraffin vehicle.[1]
Q3: What is the role of chemical penetration enhancers in Ufenamate delivery?
A3: Chemical penetration enhancers are compounds that reversibly disrupt the barrier function of the stratum corneum, allowing for increased drug permeation.[2] For a lipophilic drug like Ufenamate, enhancers can work through several mechanisms:
-
Disrupting the lipid bilayer: Enhancers like fatty acids (e.g., oleic acid) and terpenes can fluidize the intercellular lipids of the stratum corneum, creating a more permeable pathway.[3]
-
Altering drug partitioning: Solvents such as propylene glycol and ethanol can modify the solubility of Ufenamate within the stratum corneum, improving its partitioning from the vehicle into the skin.[4]
-
Hydrating the stratum corneum: Enhancers like urea can increase the water content of the stratum corneum, which can improve the permeation of some drugs.[5] A patent for a Ufenamate formulation includes urea, suggesting its utility as an enhancer for this active.[6]
Q4: Are there any known stability issues with topical Ufenamate formulations?
A4: As with many topical formulations, potential stability issues for Ufenamate preparations can include:
-
Crystallization: Due to its low solubility, Ufenamate may crystallize within the formulation over time, reducing its therapeutic availability.
-
Phase separation: In emulsion-based systems like creams and lotions, phase separation can occur due to improper formulation or storage conditions.
-
Degradation: Ufenamate, like other non-steroidal anti-inflammatory drugs (NSAIDs), may be susceptible to degradation when exposed to light, heat, or incompatible excipients.
Troubleshooting Guide for In Vitro Permeation Studies
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate Franz cells | 1. Inconsistent skin membrane thickness or integrity.2. Air bubbles trapped under the membrane.3. Inconsistent dosing of the formulation.4. Poor temperature control. | 1. Use skin from the same donor and anatomical site. Perform a pre-test for membrane integrity (e.g., transepidermal water loss - TEWL).2. Carefully inspect for and remove any air bubbles in the receptor chamber before and after mounting the membrane.3. Use a positive displacement pipette for accurate and consistent application of the formulation.4. Ensure the water bath is circulating correctly and the temperature of the receptor fluid is maintained at 32°C ± 1°C. |
| Low or no Ufenamate permeation detected | 1. "Sink" conditions are not maintained in the receptor fluid.2. The analytical method is not sensitive enough.3. The formulation is not optimized for release.4. The skin barrier is intact and highly resistant. | 1. Ufenamate is highly lipophilic. The receptor fluid must contain a solubilizing agent (e.g., a certain percentage of ethanol, polysorbate 80, or albumin) to ensure the concentration remains below 10% of saturation.2. Validate the HPLC or other analytical method to ensure it has a low enough limit of quantification (LOQ).3. Consider reformulating with a more appropriate vehicle or adding a penetration enhancer.4. While expected, if permeation is below detectable limits even with enhancers, consider using a different skin model or a more aggressive enhancement strategy. |
| Drug crystallization in the donor chamber | 1. The formulation is a supersaturated system that is not stable.2. Evaporation of a volatile solvent from the vehicle. | 1. Incorporate a crystallization inhibitor into the formulation.2. Ensure the donor chamber is properly occluded with parafilm or a cap to prevent solvent evaporation. |
| Inconsistent release profiles | 1. The viscosity of the formulation is too high for uniform spreading.2. The formulation is not physically stable and is undergoing changes during the experiment. | 1. Ensure the formulation is applied evenly across the surface of the membrane.2. Conduct stability studies on the formulation to ensure its properties remain consistent over the duration of the permeation experiment. |
Data on Permeation Enhancement
Ufenamate Permeation: Vehicle Effect
The choice of vehicle has a significant impact on the permeation of Ufenamate. The following table summarizes the relative penetration of Ufenamate from a water-based vehicle compared to a lipid-based vehicle.
| Vehicle Type | Skin Condition | Relative Permeation Enhancement |
| Water-based (with Polysorbate 80) | Intact Skin | ~ 5 times higher than Liquid Paraffin[1] |
| Water-based (with Polysorbate 80) | Stripped Skin | ~ 10 times higher than Liquid Paraffin[1] |
| Liquid Paraffin (LP) | Delipidized Skin | Significantly decreased permeation[1] |
| Water-based (with Polysorbate 80) | Delipidized Skin | Significantly decreased permeation[1] |
Illustrative Data: Effect of Ethanol on Etofenamate Release
| Formulation | Ethanol Concentration (% w/w) | Cumulative Release at 12 hours (%) |
| F1 | 15 | 22.0[7] |
| F2 | 20 | 29.3[7] |
| F3 | 30 | 66.0[7] |
Data adapted from a study on Etofenamate and is for illustrative purposes only.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a typical method for evaluating the skin permeation of Ufenamate from a topical formulation.
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Full-thickness porcine or human skin
-
Receptor fluid: Phosphate buffered saline (PBS) pH 7.4 with a suitable solubilizer for Ufenamate (e.g., 2% Polysorbate 80 or 20-40% ethanol)
-
Water bath with circulator
-
Magnetic stirrers and stir bars
-
Positive displacement pipette
-
HPLC system for analysis
2. Skin Membrane Preparation:
-
Excise subcutaneous fat from the dermal side of the skin.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections or damage.
-
Store the prepared skin frozen until use. Prior to the experiment, allow the skin to thaw at room temperature.
3. Franz Diffusion Cell Setup:
-
Degas the receptor fluid by sonication or vacuum filtration.
-
Fill the receptor chambers of the Franz cells with the receptor fluid, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in each receptor chamber.
-
Mount the thawed skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a precise amount of the Ufenamate formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Analyze the collected samples for Ufenamate concentration using a validated HPLC method.
5. Data Analysis:
-
Calculate the cumulative amount of Ufenamate permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if the drug concentration in the donor vehicle is known.
-
Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with an enhancer by the flux of the control formulation without the enhancer.
Visualizations
Experimental Workflow for In Vitro Permeation Study
References
- 1. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical gels of etofenamate: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Ufenamate in Emulsion Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of ufenamate in emulsion formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
Issue 1: Rapid degradation of ufenamate is observed in our oil-in-water (O/W) emulsion.
-
Question: What are the likely degradation pathways for ufenamate in an emulsion?
-
Answer: Ufenamate, an anthranilic acid derivative, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. As an ester, the butyl ester group of ufenamate can be hydrolyzed, especially at non-neutral pH, to form flufenamic acid and butanol. The secondary amine in its structure and the aromatic rings are potential sites for oxidation. Photodegradation can also occur upon exposure to light, a common issue for many topical drugs.
-
-
Question: How can we identify the degradation products of ufenamate in our formulation?
-
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for identifying and quantifying ufenamate and its degradation products. By subjecting the formulation to forced degradation under various stress conditions (acid, base, oxidation, heat, light), you can generate and identify potential degradation products. These products can then be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Issue 2: The emulsion is showing signs of physical instability, such as phase separation.
-
Question: What are the key factors contributing to the physical instability of our ufenamate emulsion?
-
Answer: Emulsion instability, leading to phenomena like creaming, flocculation, or coalescence, is often due to an inappropriate choice or concentration of emulsifiers, an unbalanced oil-to-water ratio, or an unsuitable viscosity. The addition of ufenamate or other excipients can sometimes disrupt the interfacial film stabilized by the emulsifier.
-
-
Question: How can we improve the physical stability of the emulsion?
-
Answer: To enhance physical stability, consider the following:
-
Optimize the Emulsifier System: Use a combination of emulsifiers (e.g., a primary and a co-emulsifier) to create a more robust interfacial film. The hydrophilic-lipophilic balance (HLB) of the emulsifier system should be optimized for your specific oil phase.
-
Increase Viscosity: Incorporating a thickening agent or rheology modifier can slow down the movement of dispersed droplets, thus hindering phase separation.
-
Control Droplet Size: Reducing the droplet size of the dispersed phase through homogenization can improve stability.
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Question: What types of excipients should be considered to enhance the chemical stability of ufenamate in an emulsion?
-
Answer: To improve chemical stability, the inclusion of antioxidants, chelating agents, and maintaining an optimal pH are crucial.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Buffering Agents: Maintaining the pH of the formulation within a stable range for ufenamate is critical to prevent pH-catalyzed hydrolysis.
-
-
-
Question: What is the optimal pH for a ufenamate emulsion to ensure stability?
-
Answer: While specific data for ufenamate is limited, for structurally similar compounds like etofenamate, a slightly acidic to neutral pH (around 6.0) has been shown to be optimal for stability in aqueous environments. It is recommended to perform a pH-stability profile for your specific ufenamate formulation to determine the ideal pH range.
-
Analytical Methods
-
Question: Can you provide a starting point for developing a stability-indicating HPLC method for ufenamate?
-
Answer: A reversed-phase HPLC (RP-HPLC) method is a suitable approach. A validated method for the related compound etofenamate utilized a C18 column with a mobile phase consisting of a phosphate buffer (pH 6.0) and methanol (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 286 nm. This can serve as a good starting point for method development for ufenamate.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Etofenamate (A Ufenamate Analogue)
| Stress Condition | Reagents and Duration | Percentage Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1N HCl, 3 hours at RT | 24.71% | Flufenamic acid, 2-(2-hydroxyethoxy)ethanol | |
| Base Hydrolysis | 0.01N NaOH, 1 hour at RT | Significant | Flufenamic acid, 2-(2-hydroxyethoxy)ethanol | |
| Oxidation | 0.3% H₂O₂, 48 hours at RT | 10.12% | Oxidized derivatives | |
| Thermal Degradation | 60°C for 5 days | Minor | Not specified | |
| Photodegradation | UV light exposure | Significant | Not specified |
Note: This data is for etofenamate and serves as a predictive model for ufenamate due to their structural similarity.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ufenamate in Emulsion
-
Objective: To identify potential degradation pathways and products of ufenamate in an emulsion formulation under various stress conditions.
-
Materials: Ufenamate emulsion, 1N HCl, 1N NaOH, 30% H₂O₂, temperature-controlled oven, photostability chamber, HPLC system.
-
Methodology:
-
Acid Hydrolysis: Mix the ufenamate emulsion with 0.1N HCl and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Mix the ufenamate emulsion with 0.1N NaOH and keep at room temperature for a specified period (e.g., 24 hours). Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Mix the ufenamate emulsion with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the ufenamate emulsion in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).
-
Photodegradation: Expose the ufenamate emulsion to UV light in a photostability chamber as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Ufenamate
-
Objective: To develop and validate an HPLC method capable of separating and quantifying ufenamate from its degradation products.
-
Instrumentation and Conditions (Starting Point):
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Phosphate buffer (pH 6.0) and Methanol (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of ufenamate in an emulsion formulation.
Caption: Workflow for conducting a forced degradation study of ufenamate in an emulsion.
Caption: Key strategies to enhance the chemical stability of ufenamate in emulsions.
Technical Support Center: Troubleshooting Ufenamate In Vitro Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ufenamate in in vitro cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro cell-based assays with Ufenamate, focusing on potential sources of variability and providing actionable solutions.
Q1: We are observing high variability in our IC50 values for Ufenamate when measuring prostaglandin E2 (PGE2) production in our cell line. What are the potential causes and how can we mitigate this?
A1: High variability in IC50 values is a common challenge in cell-based assays. Several factors related to the compound, cells, and assay procedure can contribute to this. Here’s a troubleshooting guide:
-
Ufenamate Solubility and Stability:
-
Issue: Ufenamate, like many fenamates, has poor aqueous solubility. Precipitation of the compound in your stock solution or in the cell culture media during the assay will lead to inconsistent concentrations and, consequently, variable results.
-
Troubleshooting:
-
Solvent: Prepare a high-concentration stock solution of Ufenamate in a suitable organic solvent like DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is at a level that does not affect cell viability or function (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Precipitation in Media: Visually inspect your assay plates under a microscope before and during the incubation period for any signs of compound precipitation. If precipitation is observed, you may need to adjust your final Ufenamate concentrations or the serum percentage in your media (serum proteins can sometimes help with solubility).
-
Stability: The stability of Ufenamate in cell culture media can be a factor. It is advisable to prepare fresh dilutions of the compound for each experiment.
-
-
-
Cell-Related Factors:
-
Issue: The physiological state of your cells can significantly impact their response to Ufenamate.
-
Troubleshooting:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered drug responses.[1]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable PGE2 production. Optimize and strictly control your cell seeding density. Ensure even cell distribution in the wells to avoid edge effects.
-
Cell Health: Only use healthy, viable cells for your assays. Perform a viability check before seeding.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to stimuli and drugs.
-
-
-
Assay Protocol and Reagents:
-
Issue: Variations in the experimental procedure can introduce significant variability.
-
Troubleshooting:
-
Stimulation: If you are using a stimulant like lipopolysaccharide (LPS) or a cytokine (e.g., TNF-α) to induce PGE2 production, ensure the concentration and incubation time are consistent.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in compound and reagent addition.
-
Incubation Times: Adhere strictly to the defined incubation times for cell treatment and assay development.
-
Plate Uniformity: Be aware of potential "edge effects" in microplates. To mitigate this, avoid using the outer wells or fill them with media/PBS.
-
-
Q2: We are not seeing the expected inhibitory effect of Ufenamate on PGE2 production. What could be the reason?
A2: If Ufenamate is not showing the expected inhibition, consider the following:
-
Compound Integrity:
-
Issue: The Ufenamate you are using may have degraded.
-
Troubleshooting:
-
Storage: Ensure your Ufenamate stock is stored correctly (typically at -20°C or -80°C, protected from light).
-
Fresh Stock: If in doubt, purchase a new batch of Ufenamate from a reputable supplier.
-
-
-
Assay Sensitivity:
-
Issue: Your assay may not be sensitive enough to detect the inhibitory effect.
-
Troubleshooting:
-
Stimulation Level: Ensure your stimulant is inducing a robust but not maximal production of PGE2. A very high level of stimulation might require higher concentrations of the inhibitor to show an effect.
-
Ufenamate Concentration Range: You may need to test a wider or higher range of Ufenamate concentrations.
-
Assay Readout: Verify the performance of your PGE2 detection method (e.g., ELISA). Run appropriate controls to ensure the assay is working correctly.
-
-
-
Cell Line Specificity:
-
Issue: The expression and activity of COX-1 and COX-2 can vary significantly between different cell lines.
-
Troubleshooting:
-
COX Expression: Confirm that your chosen cell line expresses the target COX isoenzyme(s) at a functional level. For example, some cell lines may have very low basal COX-2 expression and require strong induction.
-
-
Q3: We are observing unexpected or off-target effects in our Ufenamate-treated cells. Could there be other mechanisms of action at play?
A3: While the primary mechanism of action for Ufenamate is the inhibition of COX enzymes, other effects have been reported for the fenamate class of NSAIDs.[2] These could contribute to unexpected results:
-
Lipoxygenase (LOX) Pathway:
-
Issue: Inhibition of the COX pathway can sometimes lead to the shunting of the arachidonic acid substrate to the lipoxygenase (LOX) pathway, resulting in increased production of leukotrienes. Some fenamates have been shown to be dual COX/LOX inhibitors.
-
Troubleshooting:
-
Measure Leukotrienes: If your experimental system allows, consider measuring the production of leukotrienes (e.g., LTB4) to see if the LOX pathway is being affected.
-
Use a LOX Inhibitor: As a control, you can co-treat cells with Ufenamate and a specific LOX inhibitor to see if it reverses the unexpected effects.
-
-
-
NLRP3 Inflammasome:
-
Issue: Some fenamates, such as mefenamic acid and flufenamic acid, have been shown to inhibit the NLRP3 inflammasome, a key component of the inflammatory response, independent of their COX activity.
-
Troubleshooting:
-
Measure IL-1β: If you suspect NLRP3 inflammasome involvement, you can measure the release of IL-1β, a key cytokine downstream of NLRP3 activation.
-
-
-
Ion Channel Modulation:
-
Issue: Ufenamate has been reported to modulate ion channels, which could lead to various cellular effects unrelated to prostaglandin synthesis.[2]
-
Troubleshooting:
-
Literature Review: If you observe unexpected changes in cell morphology, viability, or signaling, a thorough literature search on the off-target effects of fenamates on your specific cell type or pathway of interest is recommended.
-
-
Data Presentation
Due to the limited availability of specific IC50 values for Ufenamate in cell-based assays in the public domain, the following table presents data for closely related fenamate NSAIDs to provide a comparative reference. Note: This is proxy data and the actual IC50 values for Ufenamate may vary.
| Compound | Target | Cell Line | Assay Readout | IC50 (µM) | Reference |
| Meclofenamic Acid | COX-2 | RAW 264.7 macrophages | PGD2 production | 0.06 | [3] |
| Flufenamic Acid Derivative | COX-1 | Ovine | Enzyme Activity | 15.3 - 25.3 | [4] |
| Flufenamic Acid Derivative | COX-2 | Human Recombinant | Enzyme Activity | 5.0 - 17.6 | [4] |
| Flufenamic Acid Derivative | 5-LOX | Enzyme Activity | 0.6 - 8.5 | [4] | |
| Mefenamic Acid | hCOX-1 | Enzyme Activity | 0.04 | [5] | |
| Mefenamic Acid | hCOX-2 | Enzyme Activity | 3 | [5] | |
| Tolfenamic Acid | COX-2 | Canine Monocyte/Macrophage | PGE2 production | Preferential COX-2 inhibition | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the in vitro effects of Ufenamate.
Protocol 1: Inhibition of Prostaglandin E2 (PGE2) Production in Human Keratinocytes (HaCaT)
Objective: To determine the IC50 of Ufenamate for the inhibition of stimulated PGE2 production in HaCaT cells.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ufenamate
-
DMSO
-
Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1beta (IL-1β)
-
PGE2 ELISA Kit
-
96-well tissue culture plates
Methodology:
-
Cell Seeding:
-
Culture HaCaT cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Ufenamate Treatment:
-
Prepare a 10 mM stock solution of Ufenamate in DMSO.
-
Perform serial dilutions of the Ufenamate stock solution in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the media from the cells and replace it with 100 µL of the Ufenamate dilutions or vehicle control (serum-free DMEM with 0.5% DMSO).
-
Pre-incubate the cells with Ufenamate for 1 hour at 37°C and 5% CO2.
-
-
Stimulation:
-
Prepare a stock solution of TNF-α or IL-1β in serum-free DMEM.
-
Add 10 µL of the stimulant to each well to achieve a final concentration that induces a submaximal PGE2 response (e.g., 10 ng/mL TNF-α).
-
Include unstimulated control wells (treated with vehicle only).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
PGE2 Measurement:
-
After incubation, carefully collect the cell culture supernatants.
-
Measure the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each Ufenamate concentration relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the log of the Ufenamate concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Assessment of Cytokine Release in a Macrophage-like Cell Line (THP-1)
Objective: To evaluate the effect of Ufenamate on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from stimulated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Ufenamate
-
DMSO
-
ELISA kits for human TNF-α, IL-6, and IL-8
-
24-well tissue culture plates
Methodology:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C and 5% CO2. The cells should become adherent.
-
After differentiation, gently aspirate the PMA-containing medium, wash the cells once with fresh medium, and add 500 µL of fresh complete medium.
-
Allow the cells to rest for 24 hours.
-
-
Ufenamate Treatment:
-
Prepare a 10 mM stock solution of Ufenamate in DMSO.
-
Prepare serial dilutions of Ufenamate in serum-free RPMI-1640 to desired final concentrations (e.g., 1 µM to 100 µM), maintaining a consistent final DMSO concentration (≤ 0.5%).
-
Remove the medium from the differentiated THP-1 cells and replace it with 450 µL of the Ufenamate dilutions or vehicle control.
-
Pre-incubate for 1 hour at 37°C and 5% CO2.
-
-
Stimulation:
-
Prepare a stock solution of LPS in serum-free RPMI-1640.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL.
-
Include unstimulated control wells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercial ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine release for each Ufenamate concentration compared to the LPS-stimulated vehicle control.
-
Plot the results to determine the dose-response relationship.
-
Visualizations
Arachidonic Acid Cascade: COX and LOX Pathways
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ufenamate's Poor Water Solubility in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of ufenamate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ufenamate and why is its water solubility a concern for researchers?
A1: Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class, also known as fenamates.[1] It is primarily used topically for various skin diseases.[2] Its mechanism of action involves the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[3][4] Ufenamate is a lipophilic compound and is practically insoluble in water, with a reported aqueous solubility of less than 1 mg/mL.[5] This poor water solubility can pose significant challenges in research, particularly for in vitro assays, formulation development, and achieving desired therapeutic concentrations in aqueous-based experimental systems.
Q2: What is the Biopharmaceutics Classification System (BCS) class of ufenamate?
A2: While there is no definitive published BCS classification for ufenamate, it is highly likely to be a BCS Class II drug. This is inferred from its structural similarity to other fenamates, such as mefenamic acid, which is a known BCS Class II compound characterized by low solubility and high permeability. One patent application also lists ufenamate as a potential BCS Class II or IV drug.[6]
Q3: What are the known solubility properties of ufenamate in common laboratory solvents?
A3: Ufenamate's solubility is very low in aqueous media. However, it exhibits high solubility in dimethyl sulfoxide (DMSO).[7] The table below summarizes the available solubility data.
| Solvent | Solubility |
| Water | < 1 mg/mL[5] |
| DMSO | ≥ 44 mg/mL (130.43 mM) to 55 mg/mL (163.04 mM)[7] |
Troubleshooting Guide: Strategies to Enhance Ufenamate's Water Solubility
This guide details several common and effective strategies to overcome the poor water solubility of ufenamate. For each strategy, we provide a general overview, key experimental considerations, and a detailed experimental protocol adapted from studies on structurally related fenamates.
Strategy 1: Solid Dispersions
Issue: Difficulty dissolving ufenamate in aqueous buffers for in vitro experiments.
Principle: Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[8] This can enhance solubility and dissolution rate by reducing drug particle size to a molecular level, improving wettability, and potentially creating an amorphous form of the drug, which is more soluble than the crystalline form.[9]
Experimental Workflow for Solid Dispersion Formulation
Caption: Workflow for preparing and characterizing ufenamate solid dispersions.
Detailed Experimental Protocol (Adapted from Flufenamic Acid Solid Dispersion Studies) [10]
Materials:
-
Ufenamate
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Deionized water
Procedure (Solvent Evaporation Method):
-
Prepare solutions of ufenamate in ethanol and PVP K30 in deionized water at various drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:4).
-
Mix the ufenamate and PVP K30 solutions thoroughly.
-
Evaporate the solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
Characterization:
-
Dissolution Studies: Perform dissolution testing in a relevant aqueous buffer (e.g., phosphate buffer pH 7.4) and compare the dissolution profile of the solid dispersion to that of the pure ufenamate.
-
FTIR Spectroscopy: Analyze potential interactions (e.g., hydrogen bonding) between ufenamate and the carrier in the solid dispersion.[11]
-
DSC and PXRD: Determine the physical state of ufenamate within the solid dispersion (crystalline or amorphous).[11][12]
-
SEM: Observe the surface morphology of the solid dispersion particles.[11]
Strategy 2: Cyclodextrin Inclusion Complexes
Issue: Low bioavailability of ufenamate in cell-based assays due to poor solubility.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like ufenamate, forming inclusion complexes. This encapsulation shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[13][14]
Logical Relationship of Cyclodextrin Complexation
Caption: Formation of a ufenamate-cyclodextrin inclusion complex to enhance solubility.
Detailed Experimental Protocol (Adapted from Azomethine-β-Cyclodextrin Complexation) [15]
Materials:
-
Ufenamate
-
β-Cyclodextrin (or other suitable cyclodextrins like HP-β-CD)
-
Ethanol
-
Deionized water
Procedure (Kneading Method):
-
Place a specific molar ratio of β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Dissolve the corresponding molar quantity of ufenamate in a minimal amount of ethanol.
-
Slowly add the ufenamate solution to the β-cyclodextrin paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
Wash the dried powder with a small amount of ethanol to remove any uncomplexed ufenamate adhering to the surface.
-
Dry the final inclusion complex.
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant.[14]
-
FTIR Spectroscopy: Confirm the formation of the inclusion complex by observing shifts in the characteristic peaks of ufenamate.[16][17]
-
¹H NMR Spectroscopy: Provide evidence of the inclusion of the ufenamate molecule within the cyclodextrin cavity.[18]
-
DSC and PXRD: Analyze the changes in the physicochemical properties of ufenamate upon complexation.[17][18]
Strategy 3: Nanosuspensions
Issue: Need for a high concentration of ufenamate in a liquid formulation for dosing in animal studies.
Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[19][20] The reduction in particle size to the nanometer range leads to an increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[21]
Experimental Workflow for Nanosuspension Formulation
Caption: Workflow for the preparation and characterization of ufenamate nanosuspensions.
Detailed Experimental Protocol (General Method for Nanosuspension)
Materials:
-
Ufenamate
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure (High-Pressure Homogenization):
-
Disperse ufenamate in an aqueous solution of a suitable stabilizer.
-
Subject the suspension to high-pressure homogenization for a number of cycles at a specific pressure until a homogenous nanosuspension is formed.
-
Alternatively, media milling can be used where the drug suspension is milled with small, rigid beads.
Characterization:
-
Dynamic Light Scattering (DLS): Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.[19][22]
-
Saturation Solubility: Determine the saturation solubility of the ufenamate nanosuspension and compare it to that of the pure drug.
-
Dissolution Rate: Evaluate the in vitro dissolution rate of the nanosuspension.
Mechanism of Action Signaling Pathway
Ufenamate, as an NSAID, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.
Caption: Ufenamate's mechanism of action via inhibition of COX-1 and COX-2 pathways.
References
- 1. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 4. What is Ufenamate used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ufenamate | TargetMol [targetmol.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classification of solid dispersions: correlation to (i) stability and solubility (ii) preparation and characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onlinepharmacytech.info [onlinepharmacytech.info]
- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Ufenamate in Topical Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the therapeutic efficacy of the non-steroidal anti-inflammatory drug (NSAID) ufenamate in topical delivery systems. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges in formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ufenamate in topical applications?
A1: Ufenamate, an anthranilic acid derivative, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis in the skin, ufenamate alleviates localized inflammation and pain associated with various dermatological conditions.
Q2: What are the main challenges in formulating topical systems for ufenamate?
A2: The primary challenges in formulating topical ufenamate products include its poor water solubility, which can limit its release from aqueous-based vehicles and subsequent skin penetration.[2] Ensuring the physical and chemical stability of the formulation, achieving a desirable skin feel and viscosity, and preventing phase separation or crystallization of the drug are also critical considerations.[3][4][5]
Q3: Which advanced drug delivery systems can enhance ufenamate's topical efficacy?
A3: Nano-based drug delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and ethosomes have shown significant potential in enhancing the topical delivery of poorly soluble drugs like ufenamate. These systems can increase drug solubility and stability, improve skin penetration and retention, and provide a sustained release profile.
Q4: What are the key parameters to evaluate when developing a new topical ufenamate formulation?
A4: Key parameters for evaluation include physicochemical properties (particle size, zeta potential, entrapment efficiency), in vitro drug release, ex vivo skin permeation and retention, physical and chemical stability, rheological properties, and in vivo anti-inflammatory efficacy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low drug loading/entrapment efficiency in nanoformulations | - Poor solubility of ufenamate in the lipid/oil phase.- Inappropriate surfactant/co-surfactant concentration.- Suboptimal process parameters (e.g., homogenization speed, sonication time). | - Screen various lipids/oils to find one with higher solubilizing capacity for ufenamate.- Optimize the surfactant-to-cosurfactant ratio (Smix).- Adjust homogenization speed and duration or sonication amplitude and time. |
| Phase separation or instability of cream/gel formulation | - Incompatible excipients.- Inappropriate emulsifier or gelling agent concentration.- pH shift outside the stable range.- Temperature fluctuations during storage. | - Conduct compatibility studies with all excipients.- Optimize the concentration of the emulsifier or gelling agent.- Adjust the pH of the formulation to a range that ensures both drug and polymer stability (typically slightly acidic for skin formulations).[6]- Evaluate formulation stability at different temperatures. |
| Poor in vitro drug release | - High viscosity of the formulation.- Strong affinity of ufenamate for the vehicle.- Drug crystallization within the formulation. | - Adjust the concentration of the gelling agent to achieve optimal viscosity.- Incorporate penetration enhancers that can also modulate drug partitioning.- Assess the physical state of the drug in the formulation using techniques like DSC or XRD. |
| Low ex vivo skin permeation | - Ineffective vehicle for drug partitioning into the stratum corneum.- Large particle size of the drug delivery system.- Insufficient hydration of the skin during the experiment. | - Incorporate chemical penetration enhancers (e.g., ethanol, propylene glycol, fatty acids).- Optimize the formulation to reduce particle size (for nanoformulations).- Ensure the skin is properly hydrated before and during the permeation study. |
| Skin irritation with the formulation | - High concentration of certain excipients (e.g., surfactants, penetration enhancers).- pH of the formulation is not compatible with the skin's physiological pH.- The drug itself may have some irritant potential at high concentrations. | - Reduce the concentration of potentially irritating excipients or screen for milder alternatives.- Adjust the pH of the final formulation to be within the range of normal skin pH (4.5-6.0).- Conduct in vitro or in vivo skin irritation studies to assess the safety of the formulation. |
Quantitative Data on Formulation Performance
The following tables summarize typical characterization data for different nanoformulations of NSAIDs, which can be used as a benchmark for developing ufenamate-loaded systems.
Table 1: Comparative Physicochemical Properties of NSAID-Loaded Nanoformulations
| Formulation Type | Drug | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference(s) |
| Nanoemulsion | Meloxicam | 150 - 250 | 0.2 - 0.4 | -20 to -30 | > 90 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Mometasone Furoate | 150 - 300 | < 0.3 | -15 to -25 | 50 - 60 | [8] |
| Ethosomes | Ketoconazole | 80 - 320 | 0.2 - 0.5 | -30 to -50 | 35 - 95 | [4] |
Table 2: Ex Vivo Skin Permeation and Retention Data for NSAID-Loaded Nanoformulations
| Formulation Type | Drug | Skin Model | Permeation Enhancement Ratio | Skin Deposition Enhancement Ratio | Reference(s) |
| Nanoemulsion Gel | Mefenamic Acid | Rat Skin | ~1.5 - 2.0 | Not Reported | [9] |
| SLN Gel | Mometasone Furoate | Rat Skin | 15.2 | 2.7 (vs. marketed cream) | [8] |
| Ethosomes | Ketoconazole | Rat Skin | 1.8 - 1.9 | 5.3 - 5.6 | [4] |
*Compared to a conventional gel or cream formulation.
Experimental Protocols
Protocol 1: Preparation of Ufenamate-Loaded Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the aqueous phase titration method.
Materials:
-
Ufenamate
-
Oil phase (e.g., oleic acid, isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Distilled water
Procedure:
-
Solubility Studies: Determine the solubility of ufenamate in various oils, surfactants, and co-surfactants to select the components with the highest solubilization capacity.
-
Construction of Ternary Phase Diagram: To identify the nanoemulsion region, construct a ternary phase diagram with the selected oil, surfactant/co-surfactant (Smix) at a fixed ratio (e.g., 1:1, 2:1), and water.
-
Preparation of Nanoemulsion: a. Accurately weigh the required amounts of oil, surfactant, and co-surfactant. b. Dissolve ufenamate in the oil phase. c. Mix the surfactant and co-surfactant to form the Smix. d. Add the oil phase containing ufenamate to the Smix and mix thoroughly. e. Slowly add distilled water to the oil-Smix mixture under constant stirring using a magnetic stirrer. f. The formation of a transparent or translucent liquid indicates the formation of a nanoemulsion.
-
Characterization: Characterize the nanoemulsion for droplet size, PDI, zeta potential, and drug content.
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol details the procedure for assessing the skin permeation of a topical ufenamate formulation.
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
Ufenamate formulation
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation: Excise full-thickness abdominal skin from a euthanized rat. Carefully remove subcutaneous fat and hair.
-
Franz Cell Assembly: a. Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with degassed PBS, ensuring no air bubbles are trapped beneath the skin. c. Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.
-
Application of Formulation: Apply a known quantity (e.g., 100 mg) of the ufenamate formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the withdrawn samples for ufenamate concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of ufenamate permeated per unit area of the skin and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Skin Deposition Study: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and extract the ufenamate retained in the skin using a suitable solvent for quantification by HPLC.
Visualizations
Ufenamate Anti-Inflammatory Signaling Pathway
References
- 1. What is Ufenamate used for? [synapse.patsnap.com]
- 2. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles [jstage.jst.go.jp]
- 3. Investigating the Changes in Cream Properties Following Topical Application and Their Influence on the Product Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Manufacturing Process on the Microstructure, Stability, and Sensorial Properties of a Topical Ointment Formulation [mdpi.com]
- 5. Phase-Separation-Induced Anomalous Stiffening, Toughening, and Self-Healing of Polyacrylamide Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and evaluation of solid lipid nanoparticles of mometasone furoate for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of mefenamic acid emulgel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
Refining Ufenamate dosage for preclinical animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining ufenamate dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ufenamate and what is its primary mechanism of action?
A1: Ufenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] By blocking these enzymes, ufenamate interferes with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Q2: What are the common preclinical applications of ufenamate?
A2: Based on available literature, ufenamate is primarily investigated in preclinical models of skin inflammation, including conditions like dermatitis and photoaging.[3] It is typically administered topically in these studies to minimize systemic side effects.[1][3]
Q3: What are the challenges in formulating ufenamate for preclinical studies?
A3: Ufenamate is a highly lipophilic compound, meaning it is freely soluble in oil but insoluble in water.[4] This can present challenges for formulation, especially for oral administration. For topical application, the choice of vehicle is critical for skin penetration.[4][5]
Troubleshooting Guide
Issue 1: Poor Solubility of Ufenamate in Aqueous Vehicles for Oral Gavage
-
Problem: Difficulty in preparing a homogenous and stable solution or suspension of ufenamate for oral administration in rodents.
-
Cause: Ufenamate's lipophilic nature makes it poorly soluble in water-based vehicles like saline or phosphate-buffered saline (PBS).
-
Solutions:
-
Co-solvents: Consider using a mixture of solvents. For example, a small amount of an organic solvent like ethanol or DMSO can be used to initially dissolve the ufenamate, which is then further diluted with an aqueous vehicle. However, the final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.
-
Suspending Agents: For preparing a suspension, use of suspending agents like carboxymethyl cellulose (CMC) or methylcellulose in water can help to create a more uniform and stable formulation. A common concentration for CMC is 0.5% w/v in water.
-
Oil-based Vehicles: Given ufenamate's high lipophilicity, using an oil-based vehicle such as corn oil or sesame oil can be an effective strategy for oral gavage.
-
Sonication: To ensure a fine and uniform suspension, sonication of the mixture can be beneficial.
-
Issue 2: Variable or Low Efficacy in Topical Application Studies
-
Problem: Inconsistent or lower-than-expected anti-inflammatory effects of topically applied ufenamate.
-
Cause: The choice of vehicle significantly impacts the skin penetration of ufenamate.[4][5] Additionally, the condition of the skin barrier can affect drug absorption.
-
Solutions:
-
Vehicle Selection: Studies have shown that water-based vehicles can lead to higher skin penetration of ufenamate compared to lipid-based vehicles like liquid paraffin.[4] Isopropyl myristate has also been shown to be an effective vehicle for enhancing skin penetration.[5]
-
Skin Condition: Be aware that damaged or stripped skin can lead to higher absorption rates. Conversely, dry or delipidized skin can significantly decrease penetration.[4] Ensure consistency in the skin condition of the animals in your study groups.
-
Application Volume and Area: Standardize the application volume and the surface area to which the formulation is applied. A reported topical dose is 2 µL/cm².[4]
-
Issue 3: Potential for Systemic Side Effects with Topical Application
-
Problem: Observation of systemic side effects, such as gastrointestinal issues, despite topical administration.
-
Cause: While topical application is intended to minimize systemic exposure, some level of systemic absorption can still occur, especially with high concentrations, large application areas, or compromised skin barriers. Animals may also ingest the topical formulation through grooming.
-
Solutions:
-
Use of Elizabethan Collars: To prevent oral ingestion of the topical formulation, consider using Elizabethan collars on the animals, especially in long-term studies.
-
Monitor for Adverse Events: Be vigilant in monitoring for signs of NSAID-related toxicity, which can include changes in appetite, lethargy, and gastrointestinal distress.[6]
-
Dose and Area Reduction: If systemic side effects are observed, consider reducing the concentration of ufenamate in the formulation or the size of the application area.
-
Quantitative Data
Disclaimer: Specific dose-response data for ufenamate in preclinical models is limited in the publicly available literature. The following tables provide a general framework and include data for related compounds or typical ranges for NSAIDs in these models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
Table 1: Dosage Information for Fenamates in Preclinical Models
| Compound | Animal Model | Route of Administration | Dosage Range | Reference |
| Flufenamic Acid | Rodent models of inflammation | Intraperitoneal | 10-50 mg/kg | General NSAID dosage |
| Mefenamic Acid | Rodent models of inflammation | Oral | 25-100 mg/kg | General NSAID dosage |
| Ufenamate (as Butyl Flufenamate Ointment) | Mouse cranial defect model | Topical | Daily application | [3] |
| Ufenamate | Yucatan micropig skin penetration | Topical | 2 µL/cm² (5% in vehicle) | [4][5] |
Table 2: Efficacy Data for NSAIDs in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | Time Post-Carrageenan | % Inhibition of Edema |
| Indomethacin | 10 | 3 hours | ~50-60% |
| Mefenamic Acid | 50 | 3 hours | ~40-50% |
| Ufenamate | Data not available | - | - |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Vehicle control (e.g., 0.5% CMC in water, p.o.)
-
Ufenamate (various doses, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, ufenamate, or positive control by oral gavage.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Protocol 2: UVB-Induced Photoaging in Mice (Chronic Skin Inflammation Model)
This protocol is used to assess the protective effects of compounds against chronic skin damage caused by UVB radiation.
-
Animals: Hairless mice (e.g., SKH-1), 6-8 weeks old.
-
Groups:
-
Vehicle control (topical application)
-
Ufenamate (e.g., 5% ointment, topical application)
-
Untreated control (no UVB exposure)
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Expose the dorsal skin of the mice in the vehicle and ufenamate groups to UVB radiation three times a week for several weeks (e.g., 8-12 weeks). The UVB dose can be gradually increased over the study period.
-
Apply the vehicle or ufenamate formulation to the dorsal skin of the respective groups daily or on the days of UVB exposure.
-
Monitor the mice for changes in skin appearance, including wrinkle formation and erythema.
-
-
Endpoint Analysis:
-
Visual Assessment: Score the wrinkles and erythema at the end of the study.
-
Histology: Collect skin samples for histological analysis (e.g., H&E staining to measure epidermal thickness, Masson's trichrome staining for collagen).
-
Biochemical Markers: Analyze skin homogenates for markers of inflammation (e.g., cytokines) and extracellular matrix degradation (e.g., matrix metalloproteinases - MMPs).
-
Signaling Pathways and Experimental Workflows
Ufenamate's Mechanism of Action: COX Inhibition Pathway
Ufenamate, like other NSAIDs, primarily targets the cyclooxygenase (COX) enzymes to reduce the production of prostaglandins, which are key mediators of inflammation.
Caption: Ufenamate inhibits COX-1/2, blocking prostaglandin synthesis.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates the key steps in the carrageenan-induced paw edema model for evaluating the anti-inflammatory effects of ufenamate.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. What is Ufenamate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 3. Topical Application of Butyl Flufenamate Ointment Promotes Cranial Defect Healing in Mice by Inducing BMP2 Secretion in Skin Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of Ufenamate? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Topical Anti-Inflammatory Efficacy of Ufenamate and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the topical anti-inflammatory agents ufenamate and diclofenac, focusing on their efficacy, mechanisms of action, and safety profiles as supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Executive Summary
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid class, and diclofenac, a well-established NSAID, are both utilized for their topical anti-inflammatory properties. Clinical evidence suggests that in the context of inflammatory skin conditions such as solar dermatitis, ufenamate may offer superior efficacy in both reducing inflammation and alleviating pruritus compared to diclofenac. Both agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. However, their clinical performance and safety profiles can vary depending on the indication and formulation.
Comparative Efficacy: Clinical Data
A key head-to-head clinical trial provides the most direct evidence for comparing the efficacy of topical ufenamate and diclofenac in an inflammatory skin condition.
Solar Dermatitis
A randomized clinical study evaluated the efficacy and safety of butyl flufenamate (ufenamate) ointment against diclofenac sodium cream in the treatment of solar dermatitis. The study demonstrated a statistically significant advantage for ufenamate.
| Efficacy Parameter | Ufenamate Ointment (n=32) | Diclofenac Sodium Cream (n=32) | P-value |
| Total Response Rate | 93.8% | 84.4% | < 0.05 |
| Pruritus Score | Significantly lower | Higher | < 0.05 |
Experimental Protocols
Clinical Trial in Solar Dermatitis
Objective: To evaluate the efficacy and safety of butyl flufenamate ointment for the treatment of solar dermatitis.
Methodology:
-
Study Design: A randomized, controlled clinical trial.
-
Participants: Sixty-four patients diagnosed with solar dermatitis.
-
Intervention: Patients were randomly assigned to one of two treatment groups:
-
Observation Group (n=32): Topical application of butyl flufenamate ointment.
-
Control Group (n=32): Topical application of diclofenac sodium cream.
-
-
Treatment Regimen: Both treatments were applied topically for a duration of three weeks.
-
Efficacy Assessment: The primary efficacy endpoints were the total response rate, evaluated based on lesion scores, and the reduction in pruritus, measured using a visual analog scale (VAS).[1]
Mechanism of Action and Signaling Pathways
Both ufenamate and diclofenac are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3]
Ufenamate
Ufenamate, a fenamic acid derivative, inhibits both COX-1 and COX-2 isoforms.[2] Some evidence suggests a degree of selectivity towards COX-2, which is predominantly upregulated during inflammatory responses.[3] Beyond COX inhibition, ufenamate is also reported to have membrane-stabilizing properties and may modulate ion channel activity, which can contribute to its analgesic and anti-inflammatory effects.[2]
Diclofenac
Diclofenac, a phenylacetic acid derivative, is a potent inhibitor of both COX-1 and COX-2 enzymes.[4][5] Its anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis.[4] Additionally, research suggests that diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[4][5]
References
- 1. mona.uwi.edu [mona.uwi.edu]
- 2. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 3. What is Ufenamate used for? [synapse.patsnap.com]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ufenamate's Inhibitory Profile on Cyclooxygenase Enzymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. While both isoforms are targeted by Ufenamate, their differential inhibition is a critical determinant of the drug's efficacy and side-effect profile. This guide provides a comparative analysis of Ufenamate's inhibitory effects on COX-1 and COX-2, supported by experimental data from closely related fenamates and other common NSAIDs, to offer a comprehensive understanding for research and drug development applications.
Comparative Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Fenamates (Proxy for Ufenamate) | ||||
| Mefenamic Acid | 0.04 | 3 | 0.013 | [2][3] |
| Niflumic Acid | 25 | 0.01 | 2500 | [4][5][6] |
| Tolfenamic Acid | - | Preferentially inhibits COX-2 | - | [7][8] |
| Common NSAIDs | ||||
| Ibuprofen | Non-selective | Non-selective | ~1 | [9] |
| Diclofenac | 0.611 | 0.63 | ~1 | [10] |
| Celecoxib | 15 | 0.04 | 375 | [11] |
A lower IC50 value indicates greater potency. The selectivity ratio indicates the preference for COX-2 inhibition; a higher ratio signifies greater COX-2 selectivity.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the pharmacological profile of NSAIDs. A widely accepted method involves an in vitro enzyme immunoassay (EIA).
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., Ufenamate) against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (Ufenamate) and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Heme cofactor
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive EIA. In this assay, the PGE2 in the sample competes with a fixed amount of a PGE2-tracer for a limited number of binding sites on a PGE2-specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of Ufenamate's action, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX inhibition.
References
- 1. What is the mechanism of Ufenamate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
Ointment versus Cream: A Comparative Analysis of Ufenamate Skin Penetration
For researchers, scientists, and drug development professionals, understanding the influence of the vehicle on a drug's skin penetration is paramount for designing effective topical therapies. This guide provides a comparative analysis of the skin penetration of Ufenamate, a potent anti-inflammatory agent, from formulations representative of ointment and cream bases. The following information is based on a key study that investigated the impact of vehicle lipophilicity on Ufenamate delivery into the skin under various barrier conditions.
A pivotal study by Iino et al. explored the penetration of Ufenamate from a lipophilic vehicle (liquid paraffin, analogous to an ointment base) and a hydrophilic vehicle (purified water with a surfactant, mimicking a cream base) into intact, stripped, and delipidized porcine skin.[1][2] Ufenamate itself is a highly lipophilic compound.[1] This characteristic significantly influences its interaction with different formulation bases and its subsequent penetration through the skin barrier.
Data Summary: Ufenamate Penetration from Different Vehicles
The quantitative data from the study by Iino et al. is summarized below, highlighting the amount of Ufenamate found in the epidermis after application in either a liquid paraffin (ointment-like) or water-based (cream-like) vehicle across different skin models.
| Skin Condition | Vehicle | Mean Ufenamate in Epidermis (μg/cm²) (± S.D.) | Key Observation |
| Intact Skin | Liquid Paraffin (Ointment-like) | ~1 | Lower penetration compared to water-based vehicle. |
| Water-based (Cream-like) | ~5 | 5 times higher penetration than the ointment-like vehicle.[1][2] | |
| Stripped Skin | Liquid Paraffin (Ointment-like) | ~5 | Increased penetration compared to intact skin. |
| Water-based (Cream-like) | ~50 | 10 times higher penetration than the ointment-like vehicle.[1][2] | |
| Delipidized Skin | Liquid Paraffin (Ointment-like) | ~1 | Significantly reduced penetration. |
| Water-based (Cream-like) | ~1 | Significantly reduced penetration, similar to the ointment-like vehicle.[1][2] |
Note: The values are approximated from the graphical data presented in the source study. The study did not detect Ufenamate in the receptor phase, indicating that under these in vitro conditions, the drug was primarily retained within the epidermis and did not permeate through to the dermal equivalent.[1]
Key Findings and Interpretation
The study revealed that the nature of the vehicle plays a crucial role in the epidermal penetration of the highly lipophilic drug, Ufenamate.[1]
-
Advantage of Cream-like Bases for Intact and Damaged Skin: For both intact and stripped skin (where the stratum corneum is removed), the water-based vehicle resulted in significantly higher penetration of Ufenamate into the epidermis compared to the oily vehicle.[1][2] This is attributed to the higher thermodynamic activity of Ufenamate when suspended in a vehicle in which it is poorly soluble (water) compared to a vehicle in which it is freely soluble (liquid paraffin).[1][2]
-
Impact of a Compromised Lipid Barrier: In delipidized skin, which mimics "dry skin" conditions with reduced intercellular lipids in the stratum corneum, the penetration of Ufenamate was drastically reduced, irrespective of the vehicle used.[1][2] This suggests that the intercellular lipid pathway is the primary route for the penetration of this lipophilic drug.
-
Formulation Considerations: The choice between an ointment and a cream base for Ufenamate should be carefully considered based on the target skin condition. While a cream-like formulation may deliver higher concentrations of the drug into the epidermis of intact or acutely damaged skin, its efficacy on dry, delipidized skin may be limited.[1] Conversely, while the ointment-like base showed lower penetration overall, the variation in penetration between different skin conditions was less pronounced.[1]
Experimental Protocols
The following is a detailed description of the methodology employed in the comparative study of Ufenamate skin penetration.
Materials and Skin Preparation:
-
Drug: Ufenamate (Japanese Pharmaceutical Codex grade).[1]
-
Vehicles: Liquid Paraffin (LP) to represent an ointment base and purified water containing polysorbate 80 (a surfactant) to represent a cream base.[1]
-
Skin Model: Abdominal skin from a female Yucatan micropig was used. The skin was dermatomed to a thickness of 500 µm.[1]
-
Skin Models:
-
Intact Skin: Unmodified dermatomed skin.
-
Stripped Skin: The stratum corneum was removed by tape stripping 20 times.
-
Delipidized Skin: The skin was treated with a mixture of chloroform and methanol to remove intercellular lipids.[1]
-
In Vitro Skin Permeation Study:
-
Apparatus: Franz diffusion cells were used for the skin permeation experiments.
-
Procedure:
-
The prepared skin samples were mounted on the Franz diffusion cells.
-
The Ufenamate formulation (2 µL/cm²) was applied to the surface of the stratum corneum.[1][2]
-
The receptor compartment was filled with a receptor solution (details not specified in the abstract).
-
The experiment was conducted for a specified period (details not specified in the abstract).
-
At the end of the experiment, the amount of Ufenamate in the epidermis was quantified.
-
Drug Quantification:
-
The concentration of Ufenamate in the epidermal samples was determined using an appropriate analytical method, likely high-performance liquid chromatography (HPLC), although the specific method is not detailed in the provided search results.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vitro skin penetration study.
Caption: Workflow of the in vitro study comparing Ufenamate skin penetration.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Ufenamate Disposal
For Immediate Implementation by Laboratory and Drug Development Professionals
Proper disposal of ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a clear, step-by-step protocol for the safe handling and disposal of ufenamate waste, aligning with best practices for pharmaceutical waste management. Adherence to these procedures will help your organization maintain a safe working environment and build trust as a responsible steward of chemical products.
Key Disposal and Safety Data for Ufenamate
The following table summarizes essential quantitative and qualitative data pertinent to the safe disposal of ufenamate. This information is derived from safety data sheets (SDS) and general pharmaceutical waste guidelines.
| Parameter | Value/Instruction | Citation |
| Hazard Classification | Acute toxicity - Category 4, Oral (Harmful if swallowed) | [1] |
| Primary Disposal Route | Licensed Chemical Destruction Plant or Controlled Incineration | [1] |
| Prohibited Disposal Method | Do not discharge to sewer systems. | [1] |
| Container Disposal | Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [1] |
| Spill Cleanup | Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [1] |
Standard Operating Procedure: Ufenamate Waste Disposal
This protocol outlines the necessary steps for the proper disposal of ufenamate from research and development activities.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing ufenamate, including pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions.
-
Segregate Waste: Do not mix ufenamate waste with non-hazardous laboratory trash. Ufenamate is classified as harmful if swallowed and should be handled as a chemical waste.[1]
2. Packaging and Labeling:
-
Primary Container: Collect ufenamate waste in a dedicated, leak-proof, and sealable container. The container must be compatible with the chemical nature of the waste.
-
Labeling: Clearly label the waste container with "Ufenamate Waste" and include appropriate hazard symbols (e.g., exclamation mark for acute toxicity).
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Engage a Licensed Waste Hauler: The primary and recommended method for ufenamate disposal is through a licensed chemical waste disposal company. This ensures the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Approved Disposal Methods:
-
Documentation: Maintain all records of waste disposal, including manifests provided by the waste hauler, in accordance with local, state, and federal regulations.[2]
5. Empty Container Disposal:
-
Decontamination: Triple rinse empty ufenamate containers with a suitable solvent. The rinsate should be collected and disposed of as ufenamate waste.
-
Final Disposal: Once decontaminated, the container can be offered for recycling or punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Experimental Protocols Cited
While specific experimental protocols for the disposal of ufenamate are not publicly available, the recommended disposal methods of incineration and chemical destruction are standard, well-established processes in the chemical waste management industry. The operational parameters for these technologies are determined by the licensed disposal facility based on the chemical properties of the waste stream and regulatory requirements.
Visualizing the Ufenamate Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of ufenamate waste in a laboratory setting.
References
Personal protective equipment for handling Ufenamate
Essential Safety and Handling Guide for Ufenamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ufenamate. It offers procedural, step-by-step guidance to ensure safe operational use and disposal in a laboratory setting.
Physicochemical and Hazard Information
Ufenamate is an anthranilic acid derivative with anti-inflammatory properties.[1][2] Understanding its characteristics is fundamental to safe handling.
| Property | Value | Source |
| Molecular Formula | C18H18F3NO2 | [1][3][4] |
| Molecular Weight | 337.34 g/mol | [1][3][4] |
| CAS Number | 67330-25-0 | [1][2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Melting Point | -95°C (lit.) | [5] |
| Boiling Point | 170°C/1mmHg (lit.) | [5] |
| Flash Point | 46°C (lit.) | [5] |
| Density | 1.22 g/mL | [1][2] |
| Solubility | DMSO: ≥ 44 mg/mL (130.43 mM) | [6][7] |
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
Source: PubChem[3], ChemicalBook[5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling Ufenamate to minimize exposure risk. The required PPE includes:
| Body Part | Required PPE | Standard |
| Hands | Chemical impermeable gloves | EN 374 |
| Eyes | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Body | Fire/flame resistant and impervious clothing; Laboratory coat | - |
| Respiratory | Full-face respirator (if exposure limits are exceeded or irritation is experienced) | - |
Source: ChemicalBook[5]
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Segregation : Store apart from foodstuff containers or incompatible materials.[5]
Handling and Experimental Procedures
-
Ventilation : Always handle Ufenamate in a well-ventilated area, such as a chemical fume hood.[5]
-
PPE : Don all required personal protective equipment before handling.
-
Dispensing : When transferring or weighing, avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent ignition.[5]
-
Hygiene : Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
Spill and Emergency Procedures
-
Evacuation : Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[5]
-
Ignition Sources : Remove all sources of ignition.[5]
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[5]
-
First Aid :
-
If Swallowed : Get medical help. Rinse mouth.[5]
-
In case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
-
In case of Eye Contact : Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
-
If Inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
-
Disposal Plan
-
Collection : Collect waste Ufenamate and any contaminated materials in suitable and closed containers labeled for chemical waste.[5]
-
Regulations : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[5]
-
Environmental Protection : Discharge into the environment must be avoided.[5] For non-flush list medications, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[8][9]
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of Ufenamate in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ufenamate | C18H18F3NO2 | CID 5632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ufenamate | TargetMol [targetmol.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. HY-100009-50mg | Ufenamate [67330-25-0] Clinisciences [clinisciences.com]
- 7. Ufenamate - tcsc5536 - Taiclone [taiclone.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
